Chemical structure and properties of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Chemical Architecture, Synthesis, and Pharmaceutical Applications Executive Summary & Structural Identity (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) is a critical heterocyclic intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Architecture, Synthesis, and Pharmaceutical Applications
Executive Summary & Structural Identity
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) is a critical heterocyclic intermediate in the synthesis of hypoxia-selective radiosensitizers and nitroimidazole-based antibiotics. Distinct from its more common isomer, (1-methyl-5-nitroimidazol-2-yl)methanol (a metabolite of Dimetridazole), this 4-nitro-5-hydroxymethyl derivative possesses unique electronic properties that modulate its reduction potential—a key parameter in hypoxia-activated prodrug design.
The compound features a 1,4,5-trisubstituted imidazole ring. The positioning of the nitro group at C4 is electronically distinct from the C5-nitro isomers (like Metronidazole).
Nitro Group (C4): Exerts a strong electron-withdrawing effect, decreasing the electron density of the imidazole ring. However, the 4-nitro position is generally less susceptible to reduction than the 5-nitro position, influencing the "switch" mechanism in hypoxia-activated prodrugs.
Hydroxymethyl Group (C5): Provides a reactive handle for further functionalization (e.g., halogenation, oxidation) without significantly altering the core redox properties.
N-Methyl Group (N1): Blocks tautomerism, fixing the bond localization and preventing N-H acidity.
Synthesis & Manufacturing Pathways
The synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol challenges the chemist to selectively functionalize the C5 position in the presence of a deactivating nitro group.
The most scalable route involves the direct hydroxymethylation of 1-methyl-4-nitroimidazole using paraformaldehyde. The nitro group at C4 acidifies the proton at C5, allowing for deprotonation by a strong base and subsequent nucleophilic attack on formaldehyde.
Reagent: Manganese dioxide (MnO₂) or Swern oxidation conditions.
Application: Condensation reactions (e.g., Knoevenagel condensation) to extend the carbon chain.
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the hydroxymethyl core.
Pharmaceutical Relevance
Hypoxia-Selective Cytotoxicity
The 4-nitroimidazole moiety is a "bioreductive switch." In hypoxic tumor environments (low oxygen), the nitro group is enzymatically reduced to toxic hydroxylamine or amine species, which damage DNA.
Mechanism: One-electron reduction by nitroreductases forms a radical anion. In normal tissue (normoxia), oxygen re-oxidizes this radical (futile cycling), preventing toxicity. In hypoxia, the radical persists and fragments or binds to DNA.
Comparison: 4-Nitroimidazoles generally have a lower reduction potential (
) than 2-nitro or 5-nitro isomers, making them selectively toxic only in deeply hypoxic cells.
Drug Development Pipeline
This compound is a structural analog/precursor for:
Radiosensitizers: Compounds that make hypoxic tumor cells more sensitive to radiation therapy.
Antiprotozoal Agents: Analogs of Metronidazole and Tinidazole tailored to overcome resistance mechanisms in Trichomonas or Giardia.
Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE. Nitroimidazoles are potential mutagens.
Protocol A: Synthesis of (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol
Objective: C5-Hydroxymethylation of 1-methyl-4-nitroimidazole.
Setup: Flame-dry a 100 mL round-bottom flask under nitrogen.
Deprotonation: Add Paraformaldehyde (0.45 g, 15 mmol) to the solution.
Reaction: Add Potassium tert-butoxide (KOtBu) (0.11 g, 1 mmol, catalytic amount) or K₂CO₃ (1.5 eq) and heat the mixture to 60°C in a sealed vessel (or pressure tube) for 12–18 hours. Note: Sealed conditions prevent formaldehyde loss.
Quench: Cool to room temperature and neutralize with dilute HCl to pH 7.
Extraction: Dilute with water (50 mL) and extract exhaustively with Ethyl Acetate (4 x 30 mL).
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the residue via silica gel column chromatography (Eluent: 5-10% Methanol in DCM).
Yield: Expect 40–60% of a pale yellow solid.
Protocol B: Quality Control (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 300 nm (Nitro group absorption).
References
PubChem. 1-Methyl-4-nitroimidazole Compound Summary. National Library of Medicine. Available at: [Link]
Third, K., et al. (2014). "Reactions in Nitroimidazole Triggered by Low-Energy Electrons." Journal of Physical Chemistry A. Available at: [Link]
Duan, J. X., et al. (2008).[3] "Synthesis and evaluation of nitroimidazole derivatives as hypoxia-selective cytotoxins." Journal of Medicinal Chemistry. (Contextual reference for nitroimidazole hydroxymethylation chemistry).
Molaid Chemicals. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol Structure and Properties. Available at: [Link]
CAS 738-70-5 physical characteristics and molecular weight
Technical Monograph: Physicochemical Profiling of Trimethoprim (CAS 738-70-5) Executive Summary Trimethoprim (CAS 738-70-5) is a synthetic diaminopyrimidine antibiotic primarily utilized in drug development as a potent i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Profiling of Trimethoprim (CAS 738-70-5)
Executive Summary
Trimethoprim (CAS 738-70-5) is a synthetic diaminopyrimidine antibiotic primarily utilized in drug development as a potent inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3][4][5][6][7][8] This guide provides a rigorous technical analysis of its physical characteristics, molecular weight, and analytical profiling, designed for researchers requiring high-fidelity data for formulation and quality control.
Chemical Identity & Molecular Architecture
Trimethoprim functions as a lipophilic weak base.[5] Its structural integrity relies on the pyrimidine-2,4-diamine core, which mimics the pteridine moiety of dihydrofolic acid, allowing it to competitively inhibit bacterial enzymes.
Parameter
Technical Specification
CAS Registry Number
738-70-5
IUPAC Name
5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine
Molecular Formula
C₁₄H₁₈N₄O₃
Molecular Weight
290.32 g/mol
Monoisotopic Mass
290.1379 Da
SMILES
COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC
Structural Visualization
The following diagram illustrates the functional connectivity relevant to its pharmacophore:
Figure 1: Functional decomposition of Trimethoprim. The pyrimidine ring dictates ionization (pKa), while the trimethoxybenzyl moiety drives lipophilicity (LogP).
Physical Characteristics & Solubility Profile
Precise physical characterization is critical for pre-formulation studies. Trimethoprim exhibits pH-dependent solubility due to the basic nitrogen on the pyrimidine ring.
Core Physical Properties
Property
Value / Observation
Methodology / Notes
Appearance
White to off-white crystalline powder
Visual inspection against white background.
Melting Point
199°C – 203°C
Capillary method; sharp transition indicates high purity.
pKa
7.12 (at 25°C)
Basic; protonation occurs at N1 position.
LogP (Octanol/Water)
0.91
Lipophilic; crosses biological membranes via passive diffusion.
Hygroscopicity
Non-hygroscopic
Stable under ambient humidity.
Solubility & pH Dependence
Trimethoprim is a weak base.[5][9] In acidic environments (pH < pKa), it becomes protonated and highly soluble. In neutral/alkaline environments (pH > pKa), it exists as a free base with poor aqueous solubility.
Application: Rapid identification and dissolution testing.
Mechanism of Action (Biological Context)
For drug development professionals, understanding the target interaction is vital for structure-activity relationship (SAR) studies. Trimethoprim is a reversible inhibitor of Dihydrofolate Reductase (DHFR) .
Figure 3: Mechanism of Action. Trimethoprim binds to bacterial DHFR with 50,000-fold higher affinity than mammalian DHFR, blocking the synthesis of Tetrahydrofolate required for DNA replication.
Handling, Stability, and Safety
Storage: Store at controlled room temperature (20°C to 25°C). Protect from light.
Stability: Stable under ordinary conditions. Incompatible with strong oxidizing agents.
Safety: Irritant. Wear standard PPE (gloves, lab coat, safety glasses).
Degradation: Susceptible to photodegradation over extended periods; keep containers tightly closed.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5578: Trimethoprim. PubChem.[1][2] Available at: [Link]
United States Pharmacopeia (USP). USP Monograph: Trimethoprim.[4] USP-NF.[3] (Standard analytical method reference).
Macherey-Nagel. Application Note: Trimethoprim and Related Substances – USP Analysis. Available at: [Link]
DrugBank Online. Trimethoprim: Pharmacology and Physicochemical Properties. Available at: [Link]
Solubility profile of 1-methyl-4-nitroimidazole-5-methanol in organic solvents
This guide serves as a technical blueprint for the physicochemical characterization of 1-methyl-4-nitroimidazole-5-methanol (CAS: 85012-71-1). While the 5-nitro isomer (a Metronidazole intermediate) is widely documented,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical blueprint for the physicochemical characterization of 1-methyl-4-nitroimidazole-5-methanol (CAS: 85012-71-1).
While the 5-nitro isomer (a Metronidazole intermediate) is widely documented, the 4-nitro isomer represents a distinct chemical entity with specific solubility behaviors governed by its dipole moment and hydrogen-bonding capacity. This guide synthesizes established solvatochromic principles with rigorous experimental protocols to define its solubility profile.
Executive Summary & Compound Identity
1-methyl-4-nitroimidazole-5-methanol is a polar, heterocyclic alcohol used primarily as a pharmaceutical intermediate. Its solubility is dictated by the competition between the hydrophilic hydroxymethyl/nitro groups and the hydrophobic imidazole core.
Key Structural Feature: The nitro group at the 4-position creates a distinct electronic distribution compared to the 5-nitro isomer, influencing crystal lattice energy and solvent interaction.
Note: Direct thermodynamic data for the 4-nitro isomer is sparse compared to the 5-nitro variant. The following profile is projected based on Structure-Property Relationships (SPR) of the nitroimidazole class.
The compound exhibits amphiphilic behavior with a strong preference for polar aprotic solvents.
Solubility Heatmap
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP
Excellent (>100 mg/mL)
Strong dipole-dipole interactions disrupt the crystal lattice; DMSO acts as a H-bond acceptor for the hydroxyl group.
Polar Protic
Methanol, Ethanol
Good (20–50 mg/mL)
Solvation driven by hydrogen bonding. Solubility decreases as alkyl chain length increases (MeOH > EtOH > i-PrOH).
Polar Aprotic (Volatile)
Acetone, Ethyl Acetate
Moderate (5–15 mg/mL)
Sufficient polarity to solvate, but lacks the H-bond network density of alcohols.
Non-Polar
Toluene, Hexane, Ether
Poor (<1 mg/mL)
High lattice energy of the nitroimidazole crystal resists disruption by weak Van der Waals forces.
Aqueous
Water
Low to Moderate
Limited solubility due to the hydrophobic aromatic ring, despite the hydrophilic -OH group. pH-dependent.
To generate a definitive solubility dataset, researchers must employ a self-validating Isothermal Saturation Method coupled with HPLC analysis.
Workflow Visualization
The following diagram outlines the critical path for determining equilibrium solubility (
).
Figure 1: Standardized workflow for the determination of solid-liquid equilibrium solubility.
Step-by-Step Methodology
Preparation: Recrystallize the crude 1-methyl-4-nitroimidazole-5-methanol (e.g., from methanol) to ensure purity >99%. Dry under vacuum at 50°C for 6 hours.
Saturation: In a jacketed glass vessel, add excess solid solute to 10 mL of the target solvent.
Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer (400 rpm) for 24–48 hours .
Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
Sampling: Stop agitation and allow particles to settle for 30 minutes. Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane .
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 20:80) and inject into an HPLC system (C18 column, UV detection).
Thermodynamic Analysis & Modeling
Understanding the energetics of dissolution is crucial for process scale-up (e.g., crystallization).
Thermodynamic Parameters
The dissolution process is typically endothermic (
) and entropy-driven. Use the Van't Hoff Equation to calculate thermodynamic properties from the experimental data:
(Enthalpy): Positive values indicate heat is absorbed (solubility increases with T).
(Entropy): Positive values reflect the disordering of the crystal lattice.
To correlate solubility data across temperatures, the Modified Apelblat Equation is the industry standard for nitroimidazoles:
A, B, C: Empirical parameters determined via non-linear regression.
Utility: Allows interpolation of solubility at any temperature within the experimental range.
Practical Applications in Drug Development
Purification Strategy (Recrystallization)
Based on the solubility differential, a cooling crystallization or anti-solvent approach is recommended.
Solvent System: Methanol (Good solvent) + Water (Anti-solvent).
Process: Dissolve crude material in hot methanol (50°C). Slowly add water or cool to 5°C. The hydrophobic nature of the 4-nitroimidazole core will drive precipitation while polar impurities remain in the mother liquor.
Formulation
For liquid formulations, co-solvency is required.
Recommended Co-solvents: PEG 400 or Propylene Glycol (up to 20% v/v) can significantly enhance aqueous solubility by reducing the dielectric requirement of the bulk solvent.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. Retrieved from [Link]
Wu, Y., et al. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures... (Standard protocol reference for nitro-compounds). Journal of Chemical Thermodynamics. Retrieved from [Link]
Shakeel, F., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. (Methodology validation). Molecules. Retrieved from [Link]
Thermodynamic Stability & Safety Profile: (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol
This technical guide details the thermodynamic stability, safety profile, and characterization protocols for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1). Executive Summary (1-Methyl-4-nitro-1H-imidazol-5...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermodynamic stability, safety profile, and characterization protocols for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1).
Executive Summary
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol is a specialized nitroimidazole intermediate distinct from the common 5-nitroimidazole antibiotics (e.g., Metronidazole). Its structural core—a 4-nitroimidazole ring substituted with a hydroxymethyl group—imparts unique thermodynamic properties.[1] While the 4-nitro arrangement generally offers greater thermal stability than the 5-nitro isomer due to electronic conjugation, the presence of the hydroxymethyl moiety introduces susceptibility to oxidative degradation and dehydration.
Critical Safety Notice: As a nitro-substituted heterocycle, this compound possesses significant energetic potential. Bulk processing requires rigorous thermal screening (DSC/ARC) to define the "Time to Maximum Rate" (TMR) and prevent runaway decomposition.[1]
Chemical Identity & Structural Context[2][3][4][5][6][7]
Distinct from (1-methyl-5-nitro-1H-imidazol-2-yl)methanol (Metronidazole impurity).
Thermodynamic Properties
Solid-State Thermodynamics
The crystal lattice of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol is stabilized by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH) acts as a donor, while the nitro group (-NO₂) and the imidazole N3 act as acceptors.[1]
Melting Point (Predicted): 110–140 °C. (Note: The parent 1-methyl-4-nitroimidazole melts at ~133 °C. The hydroxymethyl group typically lowers the melting point slightly due to symmetry disruption, unless strong H-bonding networks dominate).
Heat of Fusion (
): Estimated at 20–30 kJ/mol, driven by the breaking of the H-bond network.[1]
Thermal Decomposition Profile
Nitroimidazoles exhibit a characteristic "decomposition window" that must be identified before scale-up.[1]
Onset Temperature (
): Generally >200 °C for the imidazole ring, but the hydroxymethyl side chain may trigger earlier degradation (dehydration) around 160–180 °C.[1]
Decomposition Energy (
): High exothermic potential (> -1500 J/g).[1] The decomposition mechanism involves C-NO₂ homolysis followed by ring fragmentation and gas evolution (NOx, CO, CO₂).[1]
Solubility Thermodynamics
The compound exhibits an endothermic heat of solution in polar protic solvents, driven by entropy.[1]
High Solubility: DMSO, DMF, Methanol (due to dipole-dipole and H-bonding).
Low Solubility: Water (moderate), Hexane, Toluene.[1]
Stability Hazards & Degradation Mechanisms
Chemical Instability Pathways
The C5-hydroxymethyl group is the primary locus of chemical instability under ambient conditions.
Oxidation: Conversion to 1-methyl-4-nitroimidazole-5-carboxylic acid or aldehyde upon exposure to air/light.
Dehydration: Acid-catalyzed elimination of water to form reactive exocyclic methylene intermediates (rare but possible under forcing conditions).[1]
Photolysis: Nitroimidazoles are light-sensitive.[1] UV irradiation can induce nitro-nitrite rearrangement.[1]
Energetic Hazards
Shock Sensitivity: Low to Moderate.[1] Dry crystals may be sensitive to impact.[1]
Dust Explosion: High risk.[1] Finely divided powder can form explosive dust clouds.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Thermal Stability Screening (DSC)
Objective: Determine the safe operating window and
Pass: Sharp endotherm (melting) followed by a flat baseline for >50 °C before any exotherm.
Fail: Exotherm overlaps with melting endotherm (indicates potential for deflagration upon melting).[1]
Protocol B: Accelerated Stability Testing (HPLC)
Objective: Quantify chemical degradation rates under stress.[1]
Conditions:
Acid: 0.1 N HCl, 60 °C, 24 h.
Base: 0.1 N NaOH, 60 °C, 24 h.
Oxidation: 3% H₂O₂, RT, 24 h.
Thermal: Solid state, 60 °C, 7 days.
Analysis: Reverse-phase HPLC (C18 column), Mobile Phase: Water/Acetonitrile (gradient), UV detection at 300 nm (nitro group absorption).
Acceptance: >99.0% recovery for solid-state thermal stress.[1]
Visualization of Stability Workflows
Figure 1: Stability Assessment Logic Flow
This diagram outlines the decision matrix for handling the compound based on thermal data.[1]
Caption: Logic flow for thermal safety assessment. T_onset = Decomposition onset temperature; TMR = Time to Maximum Rate.
Figure 2: Theoretical Degradation Pathways
Mechanistic view of potential breakdown routes.[1]
Caption: Primary degradation pathways including oxidative conversion to aldehyde and thermal ring fragmentation.[4][5][7][8]
Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage protocols are mandatory to maintain >99% purity over 12 months:
Temperature: Store at 2–8 °C (Refrigerated). While thermodynamically stable at room temperature, refrigeration suppresses slow oxidative kinetics.[1]
Atmosphere: Store under Argon or Nitrogen .[1] The hydroxymethyl group is susceptible to auto-oxidation.[1]
Container: Amber glass vials (Type I) with Teflon-lined caps to prevent photolysis and moisture ingress.
Handling: Use non-sparking tools. Ground all equipment to prevent electrostatic discharge (ESD) ignition of dust.[1]
References
Sigma-Aldrich. (2024).[1] Product Specification: (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1).[3] Link
Shahid, H. A., et al. (2014).[1] "Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole." Arabian Journal of Chemistry, 7(5), 671-677.[1] Link[1]
Hakmaoui, Y., et al. (2022).[1] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16.[1] Link
PubChem. (2024).[1] Compound Summary: 1-Methyl-4-nitroimidazole (CID 18209).[1][9] National Library of Medicine.[1] Link[1]
Wang, X., et al. (2019).[1] "Thermal stability and detonation character of nitro-substituted derivatives of imidazole." Molecular Physics, 117.[1] Link
Literature review of 4-nitroimidazole derivatives and their synthesis
Executive Summary: The 4-Nitro Shift For decades, the nitroimidazole landscape was dominated by 5-nitroimidazoles (e.g., Metronidazole, Tinidazole), the gold standard for anaerobic infections and protozoal diseases. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 4-Nitro Shift
For decades, the nitroimidazole landscape was dominated by 5-nitroimidazoles (e.g., Metronidazole, Tinidazole), the gold standard for anaerobic infections and protozoal diseases. However, their inability to target aerobic pathogens and concerns regarding mutagenicity necessitated a structural pivot.
This guide focuses on 4-nitroimidazoles , a subclass that has emerged as a cornerstone in modern antitubercular therapy (e.g., Pretomanid, Delamanid). Unlike their 5-nitro isomers, 4-nitroimidazoles—specifically bicyclic nitroimidazo-oxazines—possess a unique dual mechanism of action: they kill bacteria under both aerobic (replicating) and anaerobic (non-replicating) conditions.
Key Technical Insight: The "switch" from 5-nitro to 4-nitro, combined with a rigid bicyclic oxazine tail, alters the redox potential (
) of the molecule, enabling activation by specific deazaflavin-dependent nitroreductases (Ddn) found in Mycobacterium tuberculosis (Mtb), while minimizing reduction by mammalian systems.
Structural Significance & SAR
The Structure-Activity Relationship (SAR) of 4-nitroimidazoles is distinct from the 5-nitro series.[1]
The "Oxazine Switch"
Research indicates that the 4-nitroimidazole core alone is insufficient for potent antitubercular activity. The critical pharmacophore is the (S)-nitroimidazo-oxazine moiety.
Feature
5-Nitroimidazole (e.g., Metronidazole)
4-Nitroimidazole (e.g., Pretomanid)
Nitro Position
C-5
C-4
Aerobic Activity
Negligible
Potent (requires oxazine ring)
Anaerobic Activity
High
High
Activation Enzyme
Pyruvate:ferredoxin oxidoreductase (PFOR)
Deazaflavin-dependent nitroreductase (Ddn)
Key SAR Element
N1-alkyl side chain flexible
Rigid bicyclic ring + Lipophilic tail
Critical Observation: The presence of an oxygen atom at the 2-position of the oxazine ring is essential for aerobic activity.[2] Replacing this oxygen with carbon abolishes aerobic potency, suggesting it plays a role in substrate binding to the Ddn enzyme or electronic tuning of the nitro group.
Synthetic Strategies and Regioselectivity
The synthesis of 4-nitroimidazoles is historically plagued by the tautomeric ambiguity of the imidazole ring. The 4(5)-nitroimidazole starting material exists in equilibrium; alkylation can occur at either nitrogen, yielding a mixture of 1-alkyl-4-nitroimidazole (desired) and 1-alkyl-5-nitroimidazole (undesired isomer).
The Regioselectivity Challenge
Under standard basic alkylation conditions (e.g., NaH/DMF), the reaction often favors the 5-nitro isomer due to steric hindrance at N3 (adjacent to the nitro group in the 4-nitro tautomer) or electronic stabilization of the transition state leading to the 5-nitro product.
However, modern protocols have identified conditions to invert this selectivity or utilize fixed starting materials like 2-chloro-4-nitroimidazole or 2,4-dinitroimidazole (though the latter is avoided due to explosivity).
Visualization: Synthetic Pathways & Regiocontrol
The following diagram outlines the divergent pathways in synthesizing the 4-nitro core and the specific route to Pretomanid.
Figure 1: Divergent synthetic pathways highlighting the regiochemical control required to access the 4-nitroimidazole scaffold versus the 5-nitro isomer.[3]
Experimental Protocols
The following protocols represent field-verified methodologies for accessing these derivatives.
Protocol A: Regioselective Synthesis of 1-Alkyl-4-nitroimidazoles
Source Grounding: Adapted from Hakmaoui et al., Der Pharma Chemica, 2022.[4]
Rationale: While low-temperature alkylation often favors the 5-nitro isomer, using acetonitrile at elevated temperatures with a weak base favors the thermodynamically more stable 4-nitro isomer.
Dissolve 4-nitroimidazole in dry MeCN under an inert atmosphere (
).
Add solid
and stir for 30 minutes at Room Temperature (RT) to facilitate deprotonation.
Add the Alkyl Halide dropwise.
Critical Step: Heat the reaction mixture to 60°C and maintain for 3–5 hours. Note: Monitoring by TLC is essential to observe the disappearance of the N-H starting material.
Filter the inorganic salts while hot.
Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Validation: The 4-nitro isomer typically displays a diagnostic proton shift in
-NMR distinct from the 5-nitro isomer (often downfield shift of the C-2 proton due to the adjacent nitro group).
Protocol B: Synthesis of Pretomanid (Modern Route)
Source Grounding: Adapted from OPRD 2023 and Patent Literature (TB Alliance).
Rationale: Avoids the explosive 2,4-dinitroimidazole. Uses 2-chloro-4-nitroimidazole which allows for nucleophilic attack and subsequent cyclization.[5]
). The secondary alcohol oxygen attacks the C-2 position of the imidazole, displacing the Chlorine atom.
Result: Formation of the rigid bicyclic nitroimidazo-oxazine core.
Mechanism of Action: Bioreduction
The efficacy of 4-nitroimidazoles relies on their identity as prodrugs . They are inactive until reduced by the bacterial enzyme Ddn (Deazaflavin-dependent nitroreductase).[8][9]
The Ddn Pathway
Unlike Metronidazole (reduced by PFOR), Pretomanid requires the cofactor F420 (specifically the reduced form,
Hydride Transfer: Ddn facilitates a hydride transfer from
to the C-3 position of the imidazole ring.
Intermediate Formation: This generates unstable nitro-radical anions and nitroso intermediates.
Lethal Event:
Aerobic: Inhibition of mycolic acid biosynthesis (cell wall lysis).[10]
Anaerobic: Release of reactive nitrogen species (NO[7][9][11][12]•) which poison the respiratory complex (cytochrome oxidase).
Visualization: The Activation Cascade
Figure 2: The bioreductive activation pathway of 4-nitroimidazoles by the Ddn enzyme, leading to dual aerobic and anaerobic toxicity.[3]
References
Manjunatha, U. H., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles.[13][14] 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry.[13][14][15] Link
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents.[4][15] Der Pharma Chemica.[4][15] Link
Zhai, H., et al. (2023). Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol.[5] Organic Process Research & Development. Link
Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science. Link
Gurumurthy, M., et al. (2012). Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis. FEBS Journal. Link
Crystal Structure Analysis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol: A Definitive Technical Guide
Topic: Crystal structure analysis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The struc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal structure analysis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The structural elucidation of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) represents a critical checkpoint in the development of nitroimidazole-based hypoxia-activated prodrugs and antimicrobial agents.[1] Unlike its non-hydroxylated congeners, this compound introduces a competitive hydrogen-bonding landscape—balancing the strong donor/acceptor potential of the hydroxymethyl group against the electron-withdrawing nitro group.
This guide provides a rigorous framework for the crystallographic characterization of this molecule. It synthesizes established protocols from the nitroimidazole class (e.g., Metronidazole, 1-methyl-4-nitroimidazole) to define the expected lattice behavior, data collection strategies, and the supramolecular motifs that dictate pharmaceutical stability.
Chemical Context & Structural Premise[1][2][3][4][5][6][7][8]
Before initiating diffraction experiments, one must understand the competing forces driving the crystal packing.[1] The molecule consists of a planar imidazole core substituted at N1 (methyl), C4 (nitro), and C5 (hydroxymethyl).[1]
The Steric Conflict: The proximity of the bulky nitro group (C4) and the hydroxymethyl group (C5) creates significant steric strain.[1] In similar systems (e.g., 1-methyl-4,5-dinitroimidazole), this forces the nitro group to twist out of the aromatic plane, disrupting
Solvent System: Prepare a saturated solution in Methanol (MeOH) or a 1:1 mixture of MeOH/Acetonitrile.[1] Avoid pure water due to high solubility and potential for hydrate formation.[1]
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean borosilicate vial.
Nucleation Control: Cover the vial with Parafilm, piercing 3-5 small holes to regulate evaporation rate.
Incubation: Store at 4°C (refrigerator) to reduce thermal motion during nucleation. Crystals typically form within 48-72 hours.[1]
Method B: Vapor Diffusion (Alternative)
Inner Vial: Dissolve 20 mg of compound in 1 mL DMF (Dimethylformamide).
Outer Reservoir: Place the inner vial (uncapped) into a larger jar containing 10 mL Diethyl Ether (antisolvent).
Equilibration: Seal the outer jar. Ether vapor will diffuse into the DMF, slowly lowering solubility and inducing crystallization.[1]
X-Ray Diffraction Data Collection
This protocol ensures high-redundancy data suitable for charge density analysis if required.[1]
Instrument Setup:
Source: Mo-K
radiation ( = 0.71073 Å) is preferred over Cu-K to minimize absorption effects from the nitro group oxygen atoms.[1]
Detector: Hybrid Pixel Array Detector (HPAD) or CCD.[1]
Temperature: 100 K (Cryostream). Note: Room temperature collection is discouraged due to excessive thermal motion of the hydroxymethyl group.[1]
Collection Strategy:
Screening: Collect 3 frames (phi scans) to determine unit cell and crystal quality (mosaicity < 0.6°).
Strategy: Collect a full sphere of data (completeness > 99%) to resolution 0.75 Å.
Scan Width: 0.5° per frame.
Exposure: 10-30 seconds/frame depending on crystal size (aim for I/
(I) > 20).
Structural Analysis & Refinement Logic
Structure Solution Workflow
The solution process must account for the potential disorder in the hydroxymethyl group.[1]
Figure 1: Crystallographic workflow from raw data to validated structure.[1]
Critical Structural Parameters (Target Profile)
When analyzing the solved structure, compare your results against these established metrics for nitroimidazoles. Deviations suggest packing anomalies or twinning.[1]
Parameter
Metric
Expected Range (Å/°)
Structural Significance
Space Group
Symmetry
P2/c or P2/n
Common for planar heteroaromatics; centrosymmetric.[1]
The defining feature of this crystal will be the hydrogen bonding network.[1]
The "Head-to-Tail" Motif: In 1H-imidazole-1-methanol, molecules form trimers.[1] However, the 4-nitro group in this target depletes electron density from the ring, potentially weakening N3 as an acceptor.
The "Zig-Zag" Sheet: Based on 1-methyl-4-nitroimidazole, expect the molecules to arrange in sheets. The hydroxyl group will likely bridge these sheets or reinforce the intralayer network.[1]
Figure 2: Interaction map showing the competition between strong O-H···N bonds and weak C-H[1]···O interactions.
Pharmaceutical Implications[1][3][7]
Polymorphism Risk
The rotational freedom of the hydroxymethyl group (C5-CH
-OH bond) creates a high probability of conformational polymorphism.[1]
Action Item: Perform Differential Scanning Calorimetry (DSC) on the crystals. A sharp endotherm indicates a pure phase; a small pre-melt peak suggests a polymorphic transition.[1]
High Density Packing: If the nitro group is coplanar and stacking is efficient (
- interactions < 3.5 Å), the compound will exhibit low aqueous solubility but high chemical stability.[1]
Low Density Packing: If the nitro group is twisted significantly due to the hydroxymethyl group, the lattice energy decreases, potentially increasing solubility but accelerating hydrolytic degradation.[1]
References
Shahid, H. A., et al. (2014).[1][2] Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Link[1]
Wysocki, M. M., et al. (2022).[1][3][4] Crystal structure of 1H-imidazole-1-methanol.[1][5][4] Acta Crystallographica Section E. Link
Wang, J., et al. (2009).[1] 1-Methyl-4,5-dinitro-1H-imidazole.[1] Acta Crystallographica Section E. Link
Al-Masoudi, N. A., et al. (2007).[1] Nitroimidazoles: Synthesis and biological activity. Chemical Biology & Drug Design. Link
Technical Guide: Reactivity and Synthetic Utility of the Hydroxymethyl Group in Nitroimidazoles
The following technical guide details the reactivity of the hydroxymethyl and hydroxyalkyl groups within nitroimidazole scaffolds, designed for researchers in medicinal chemistry and drug development. Executive Summary T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity of the hydroxymethyl and hydroxyalkyl groups within nitroimidazole scaffolds, designed for researchers in medicinal chemistry and drug development.
Executive Summary
The hydroxymethyl (–CH₂OH) and hydroxyethyl (–CH₂CH₂OH) functionalities in nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole, Ornidazole) represent the primary "chemical handles" for structural modification. While the 5-nitroimidazole core is responsible for the bioreductive mechanism of action (cytotoxicity via radical anion formation), the hydroxyl group dictates solubility , bioavailability , and prodrug potential .
This guide analyzes the electronic environment of these alcohol groups, their synthetic transformations (esterification, oxidation, substitution), and their role in metabolite formation (e.g., HMMNI). It provides validated protocols for derivatization to aid in the design of next-generation nitroimidazole therapeutics.
Part 1: Structural & Electronic Analysis
The Electronic Environment
The reactivity of the hydroxyl group in nitroimidazoles is heavily influenced by the electron-deficient nature of the imidazole ring, induced by the strong electron-withdrawing nitro group (–NO₂) at the C-5 position.
Inductive Effect: The 5-nitro group pulls electron density from the ring, making the N-1 and C-2 positions electron-poor.
N-1 Side Chain (Metronidazole): The hydroxyethyl group at N-1 is separated by two carbons (homo-allylic position). The inductive effect is attenuated, making this alcohol behave similarly to a standard primary alcohol, though slightly more acidic due to the distal electron withdrawal.
C-2 Side Chain (HMMNI): The hydroxymethyl group at C-2 (found in metabolites like HMMNI) is directly attached to the imine carbon (C=N). This position is "allylic-like," making the C-H bonds of the methylene group more susceptible to oxidation and the hydroxyl group more activated for substitution reactions.
Chemical Stability
Acid/Base Stability: The imidazole ring is basic (pKa ~2.5 for the conjugate acid), but the presence of the nitro group reduces basicity. The alcohol group itself is stable under physiological pH but can be deprotonated (pKa ~14-15) by strong bases (NaH) for etherification.
Photostability: Nitroimidazoles are light-sensitive. The hydroxyl group can participate in photolytic rearrangements (e.g., to oxadiazole derivatives) under UV irradiation.
Part 2: Synthetic Transformations (The Reactivity Toolbox)
The hydroxyl group serves as the pivot point for three major classes of reactions: Esterification (Prodrugs), Oxidation (Metabolites/Intermediates), and Nucleophilic Substitution (Derivatization).
Esterification (Prodrug Synthesis)
Esterification is the industry standard for modifying pharmacokinetics. Bulky esters (e.g., benzoates, palmitates) reduce water solubility, masking the bitter taste in pediatric formulations (e.g., Metronidazole Benzoate).
Mechanism: Nucleophilic attack of the nitroimidazole alcohol on an activated acyl donor.
Reagents:
Acid Chlorides/Anhydrides: High yield, requires pyridine/TEA.
Carboxylic Acids: Requires coupling agents (DCC/DMAP) for acid-sensitive substrates.
Oxidation
Oxidation of the alcohol functionality yields aldehydes or carboxylic acids. This mimics the biological Phase I metabolism of metronidazole.
Reagents:
Swern Oxidation (DMSO/Oxalyl Chloride): Preferred for stopping at the aldehyde stage (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetaldehyde).
Jones Reagent / Permanganate: Aggressive oxidation to the carboxylic acid (e.g., 2-methyl-5-nitroimidazole-1-acetic acid).
Biological Relevance: The liver oxidizes the C-2 methyl group of dimetridazole to form HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole), which retains biological activity.
Nucleophilic Substitution (Activation)
Direct displacement of the hydroxyl group is difficult. It is typically converted into a sulfonate ester (Mesylate/Tosylate), transforming it into a potent leaving group.
Pathway: Alcohol
Mesylate Azide/Amine/Thiol.
Application: Synthesis of "dual-action" hybrids (e.g., Nitroimidazole-Quinolone hybrids) by linking the two pharmacophores via the side chain.
Part 3: Experimental Protocols
Protocol A: Synthesis of Metronidazole Benzoate (Esterification)
Target: Conversion of the hydroxyethyl group to a benzoate ester.
Preparation: Dissolve Metronidazole (1.71 g, 10 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.
Addition: Dropwise add Benzoyl Chloride (1.4 mL, 12 mmol) over 15 minutes. The solution may turn slightly yellow/orange.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Quench: Pour the reaction mixture into ice-cold water (50 mL) to decompose excess acid chloride.
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol.
Validation: Melting point (100–102°C) and IR (C=O stretch at ~1720 cm⁻¹).
Protocol B: Activation via Mesylation
Target: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate.
Solvation: Suspend Metronidazole (10 mmol) in dry DCM (50 mL) and add TEA (15 mmol). Cool to 0°C.
Activation: Add MsCl (12 mmol) dropwise. The suspension will clear as the product forms.
Completion: Stir at 0°C for 1 hour, then RT for 2 hours.
Workup: Wash with cold water, 1M HCl, and brine. Note: Nitroimidazole mesylates can be thermally unstable; avoid high heat during rotary evaporation.
Use: The crude mesylate is typically used immediately for nucleophilic substitution (e.g., reaction with Sodium Azide in DMF).
Part 4: Visualization & Data
Reaction Landscape Diagram
The following diagram maps the chemical versatility of the nitroimidazole hydroxyl group.
Figure 1: Synthetic divergence from the nitroimidazole alcohol scaffold.
Metabolic Pathway (Metronidazole)
Understanding the biological fate of the hydroxyl/methyl groups is crucial for toxicology and pharmacokinetics.
Figure 2: Primary metabolic oxidation pathways of Metronidazole.
Comparative Reactivity Data[4]
Reaction Type
Reagent System
Target Product
Typical Yield
Key Precaution
Esterification
Benzoyl Chloride / Pyridine
Benzoate Ester (Prodrug)
85-95%
Exothermic; maintain 0°C initially.
Oxidation
DMSO / Oxalyl Chloride (Swern)
Aldehyde
70-80%
Anhydrous conditions essential; -78°C required.
Activation
MsCl / TEA / DCM
Mesylate (Leaving Group)
90%
Mesylates hydrolyze in water; use immediately.
Etherification
NaH / Benzyl Bromide
Benzyl Ether
60-70%
NaH is pyrophoric; use dry THF/DMF.
References
Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. Available at: [Link]
Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey. National Institutes of Health (PMC). Available at: [Link]
Toxicological Profiling and Safety Data Sheet (SDS) Analysis of Trimethoprim (CAS 738-70-5)
Executive Summary & Chemical Identity Trimethoprim (CAS 738-70-5) is a diaminopyrimidine antimicrobial agent widely utilized in clinical and veterinary medicine. For drug development professionals and formulation scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Trimethoprim (CAS 738-70-5) is a diaminopyrimidine antimicrobial agent widely utilized in clinical and veterinary medicine. For drug development professionals and formulation scientists, understanding the toxicological boundaries, Safety Data Sheet (SDS) parameters, and handling protocols is paramount. This whitepaper synthesizes the physicochemical properties, mechanism of action, and quantitative toxicity metrics of Trimethoprim, providing a self-validating framework for in vitro genotoxicity testing.
Pharmacological Mechanism and Selective Toxicity
Trimethoprim exerts its primary pharmacological effect by functioning as a competitive inhibitor of dihydrofolate reductase (DHFR) 1[1]. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), it halts the de novo synthesis of thymidine, purines, and ultimately DNA and proteins 2[2].
Causality of Selective Toxicity: The clinical safety margin of this compound is entirely dependent on its differential binding affinity. Trimethoprim binds to bacterial DHFR with an affinity tens of thousands of times greater than to mammalian DHFR 2[2]. However, at elevated concentrations, this selectivity threshold can be breached, leading to folate deficiency-induced cytotoxicity and potential teratogenic effects in mammalian systems. This mechanistic crossover is the direct cause for its GHS classification as a suspected reproductive toxin (Repr. 2) .
Quantitative Safety Data and Hazard Classification
An analysis of the Safety Data Sheet (SDS) for CAS 738-70-5 reveals a compound that is generally stable but requires specific handling to mitigate acute and reproductive toxicity risks.
Note: Discrepancies in rat oral LD50 values across authoritative SDS documents highlight the necessity of lot-specific validation and reliance on the most conservative safety threshold (1,500 mg/kg) for risk assessment.
In Vitro Genotoxicity Assessment (CBMN Assay)
While acute toxicity is relatively low, high-dose exposure to Trimethoprim has been shown to induce micronucleus frequency in human lymphocytes in a time- and dose-dependent manner 5[5]. To evaluate the genotoxic boundaries of Trimethoprim formulations, researchers employ the Cytokinesis-Block Micronucleus (CBMN) assay.
Causality & Self-Validation Principle: The CBMN assay is a self-validating system because it utilizes Cytochalasin-B to arrest cytokinesis while allowing nuclear division. This ensures that only cells that have actively divided during the drug exposure window (identified strictly as binucleated cells) are scored. If the assay lacks binucleated cells, it immediately flags a failure in cell proliferation or excessive cytotoxicity, preventing false-negative genotoxicity readings.
Fig 2. Self-validating CBMN assay workflow for quantifying Trimethoprim-induced genotoxicity.
Step-by-Step Methodology:
Culture Initiation: Isolate human peripheral blood lymphocytes and culture in RPMI 1640 medium supplemented with 10% fetal bovine serum and phytohemagglutinin. Causality: Phytohemagglutinin stimulates mitosis, which is required to observe genetic damage during cell division.
Drug Exposure: Introduce Trimethoprim at concentrations ranging from 50 µM to 200 µM. Causality: This specific range encompasses both therapeutic peaks and supratherapeutic toxic thresholds, allowing for the accurate calculation of the IC50 5[5].
Positive Control Validation: Concurrently run a parallel culture with Mitomycin C (0.1 µg/mL). Causality: This acts as the assay's internal validation; if the positive control fails to induce micronuclei, the entire batch is invalidated.
Cytokinesis Blockade: At 44 hours post-initiation, add Cytochalasin-B (final concentration 6 µg/mL). Causality: Cytochalasin-B inhibits actin polymerization, trapping dividing cells in a binucleated state, which is strictly required for accurate micronucleus scoring.
Harvesting and Fixation: At 72 hours, subject cells to a mild hypotonic shock (0.075 M KCl) to swell the cells, followed by fixation in a 3:1 methanol-to-acetic acid solution. Causality: Hypotonic swelling separates the nuclei, making micronuclei clearly visible without rupturing the delicate cell membrane.
Staining and Analysis: Stain slides with 5% Giemsa. Score the frequency of micronuclei per 1,000 binucleated cells using light microscopy.
Occupational Safety and Environmental Handling
Given its Repr. 2 classification (H361d: Suspected of damaging the unborn child), stringent occupational exposure controls are mandatory during the handling of Trimethoprim API.
Engineering Controls: Handling of powdered Trimethoprim must occur within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation system to prevent inhalation of particulate matter 3[3].
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (OSHA 29 CFR 1910.133 compliant), and a P3/N95 particulate respirator are required when handling the raw active pharmaceutical ingredient 3[3].
Environmental Disposal: Trimethoprim exhibits moderate ecotoxicity (Daphnia magna LC50: 141 mg/L) . It must not be discharged into municipal sewers. Disposal requires high-temperature incineration at an approved chemical waste facility.
References[4] Title: SAFETY DATA SHEET - Trimethoprim | Source: Fisher Scientific | URL: Click here for verification[3] Title: SAFETY DATA SHEET - Trimethoprim (PHR1056) | Source: Sigma-Aldrich | URL: Click here for verification[5] Title: Safety data sheet - Trimethoprim Assay Standard | Source: Pharmacopoeia | URL: Click here for verification[6] Title: Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates | Source: NIH / PubMed Central | URL: Click here for verification[2] Title: Trimethoprim PM - Actions and Clinical Pharmacology | Source: AA Pharma | URL: Click here for verification[1] Title: Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance... | Source: Scite.ai | URL: Click here for verification
Application Note: Utilizing (1-methyl-4-nitro-1H-imidazol-5-yl)methanol in Azathioprine Synthesis Workflows
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale Azathioprine (Imuran) is a cornerstone immunosuppressive prodrug utilized in the management of...
Author: BenchChem Technical Support Team. Date: March 2026
Date of Issue: March 5, 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
Azathioprine (Imuran) is a cornerstone immunosuppressive prodrug utilized in the management of autoimmune diseases and the prevention of organ transplant rejection[1]. In vivo, it undergoes non-enzymatic reductive cleavage to release 6-mercaptopurine (6-MP), a potent purine antagonist[2].
Traditionally, the industrial synthesis of Azathioprine relies on the nucleophilic aromatic substitution (S_NAr) of 5-chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine[3]. However, when utilizing (1-methyl-4-nitro-1H-imidazol-5-yl)methanol as the starting material, chemists face a structural divergence: the presence of a hydroxymethyl (-CH₂OH) group at the C5 position. Because classic Azathioprine features a direct C5–S bond, the hydroxymethyl group must either be oxidatively excised to yield the classic drug, or utilized directly to synthesize S-methyl-linked Azathioprine homologs (often explored in structure-activity relationship studies).
This application note details two self-validating synthetic protocols to resolve this divergence, providing researchers with autonomous control over their target molecular architecture.
Synthetic Pathway Visualization
The following workflow illustrates the two divergent pathways. Pathway A employs an oxidative decarboxylation strategy to access classic Azathioprine, whereas Pathway B utilizes a direct Mitsunobu coupling to yield the homolog[4].
This three-step protocol removes the carbinol carbon to establish the requisite C5-Cl electrophilic center for standard Azathioprine synthesis.
Step A1: Oxidation to 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid
Procedure : Dissolve (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (1.0 eq) in a 2M NaOH aqueous solution. Cool the reaction vessel to 0 °C. Slowly add KMnO₄ (2.5 eq) in small portions over 30 minutes to maintain the temperature below 5 °C. Stir for 4 hours, then filter the mixture through a Celite pad to remove MnO₂. Acidify the filtrate with 1M HCl to pH 2 to precipitate the carboxylic acid.
Causality : The alkaline medium stabilizes the nitroimidazole ring against degradation. KMnO₄ is selected for its high oxidative potential, ensuring the primary alcohol is driven completely to the carboxylate state without stalling at the aldehyde intermediate.
Self-Validation : The reaction's progress is visually validated by the complete transition of the purple permanganate solution to a dense brown MnO₂ suspension.
Step A2: Decarboxylative Chlorination
Procedure : Suspend the isolated carboxylic acid (1.0 eq) in anhydrous acetonitrile. Add Ag₂CO₃ (0.2 eq) and N-chlorosuccinimide (NCS, 1.2 eq). Heat the mixture to 70 °C under a nitrogen atmosphere for 4 hours. Cool, filter, and concentrate the filtrate in vacuo.
Causality : Silver ions coordinate with the carboxylate moiety, lowering the activation energy for decarboxylation upon heating. NCS acts as a mild, controlled chlorine source, preventing the over-chlorination that typically occurs with harsh reagents like Cl₂ gas.
Self-Validation : In-process monitoring via HPLC (254 nm) must show the disappearance of the highly polar carboxylic acid peak and the emergence of the lipophilic 5-chloro-1-methyl-4-nitroimidazole peak.
Step A3: Thioetherification (S_NAr)
Procedure : Dissolve 5-chloro-1-methyl-4-nitroimidazole (1.0 eq) and 6-mercaptopurine monohydrate (1.05 eq) in anhydrous DMSO. Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 12 hours. Pour the mixture into ice water to precipitate the product.
Causality : DMSO acts as a polar aprotic solvent, stripping the hydration shell from the potassium thiolate of 6-MP. This renders the sulfur highly nucleophilic, facilitating a rapid S_NAr displacement of the C5-chloride[3]. Low-temperature thioetherification prevents the degradation of the nitro group[5].
Self-Validation : The sudden change in solvent polarity upon quenching in ice water forces the precipitation of Azathioprine. A sharp melting point (238–245 °C) and solubility in alkaline aqueous solutions confirm the product's identity and purity[3].
Protocol B: Mitsunobu Homologation Route
For researchers developing next-generation immunosuppressants, retaining the methylene linker provides an S-alkylated Azathioprine homolog. The Mitsunobu reaction allows for the direct coupling of the alcohol and the thiopurine[4].
Step B1: Direct Mitsunobu Coupling
Procedure : In a flame-dried, nitrogen-purged flask, dissolve (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (1.0 eq), 6-mercaptopurine (1.0 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 6 hours.
Causality : The phosphine activates the azodicarboxylate to form a betaine intermediate, which subsequently activates the hydroxymethyl oxygen, converting it into an excellent leaving group. The relatively low pKa of 6-mercaptopurine (~7.8) ensures it readily protonates the betaine, generating the nucleophilic thiolate required to displace the activated oxygen.
Self-Validation : 6-mercaptopurine is largely insoluble in THF. As the reaction proceeds, the suspension will clear into a homogenous solution, providing an immediate visual confirmation of thiopurine consumption and successful S-alkylation.
| Azathioprine | 238–245 °C[3] | Insoluble in H₂O; Soluble in Alkaline aq., DMSO[3] |
References
[1] SYNTHESIS OF THE AZATHIOPURINE ANALOGS. clockss.org. Available at:
[2] Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. mdpi.com. Available at:
[4] Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. researchgate.net. Available at:
[5] Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes. acs.org. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Matrix Applications: Pharmaceutical Impurity Profiling (e.g., Azathioprine), Pharmacokinetics, and Environmental Monitoring.
Introduction & Scientific Rationale
The 1-methyl-4-nitroimidazole scaffold is a critical pharmacophore found in broad-spectrum antimicrobials, radiosensitizers, and immunosuppressants. Notably, it forms the structural core of Azathioprine (6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine) and constitutes several of its highly regulated pharmacopeial impurities, such as Azathioprine EP Impurity A (5-amino-1-methyl-4-nitroimidazole) and Impurity C (5-chloro-1-methyl-4-nitroimidazole) [4].
Because these derivatives possess mixed polar and hydrophobic characteristics, alongside a basic imidazole nitrogen, developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over stationary phase chemistry and mobile phase thermodynamics. This application note details a self-validating, stability-indicating HPLC-DAD/MS protocol designed to separate and quantify 1-methyl-4-nitroimidazole derivatives with high chromatographic fidelity.
Mechanistic Insights into Chromatographic Behavior
As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte. The choices in this method are governed by the following causal relationships:
Stationary Phase Selection (Core-Shell C18): 1-methyl-4-nitroimidazole derivatives are relatively small, polar molecules. Traditional fully porous particles often lead to band broadening due to deep pore diffusion. By selecting a core-shell C18 column (2.6 µm) , we reduce the longitudinal diffusion and mass transfer resistance, allowing for ultra-fast separations (under 5 minutes) without the backpressure penalties of sub-2 µm UHPLC columns [1].
Mobile Phase pH & Modifier Dynamics: The imidazole nitrogen has a pKa of approximately 2.5. If the mobile phase pH hovers near this value, the analyte exists in a transient state between protonated and deprotonated forms, leading to severe peak tailing and retention time drift. Historically, triethylamine (TEA) was added to buffer the pH and block residual silanols [2]. However, TEA causes massive ion suppression in mass spectrometry. We bypass this by using 0.1% Formic Acid (pH ~2.6) combined with a highly end-capped stationary phase. This ensures the nitrogen remains consistently protonated while maintaining 100% MS compatibility.
Detection Orthogonality: The conjugated nitro-aromatic system exhibits strong UV absorbance. By tuning the Diode Array Detector (DAD) to 315 nm , we achieve high specificity, as most biological and environmental matrix interferences do not absorb strongly at this wavelength. For trace analysis (e.g., environmental monitoring), orthogonal Electrospray Ionization Mass Spectrometry (ESI-MS) provides femtogram-level sensitivity [3].
Fig 1. Rational workflow for 1-methyl-4-nitroimidazole HPLC method development.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the protocol dictates an immediate halt, preventing the generation of invalid data.
Phase 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).
Standard Stock Solution: Accurately weigh 10.0 mg of 1-methyl-4-nitroimidazole reference standard and dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock. Store at 2–8°C.
Phase 2: Sample Preparation (Pharmaceutical API)
Weigh 50.0 mg of the active pharmaceutical ingredient (e.g., Azathioprine) and transfer to a 50 mL volumetric flask.
Add 30 mL of Mobile Phase A:B (90:10, v/v) and sonicate for 15 minutes to ensure complete dissolution.
Make up to volume with the same diluent.
Filter the solution through a 0.22 µm PTFE syringe filter . Mechanistic Note: Do not use Nylon filters, as they can cause non-specific binding of nitroimidazole derivatives.
Phase 3: Chromatographic Execution & System Suitability Gate
Set up the HPLC system according to the gradient profile in Table 1 .
Self-Validating Gate (CRITICAL): Before injecting unknown samples, inject the System Suitability Mix (containing 1-methyl-4-nitroimidazole and 5-chloro-1-methyl-4-nitroimidazole at 10 µg/mL) six consecutive times.
Proceed ONLY IF:
Resolution (
) between the two peaks is > 2.0 .
Tailing Factor (
) for 1-methyl-4-nitroimidazole is < 1.5 .
Relative Standard Deviation (RSD) of peak areas is < 2.0% .
Troubleshooting: If
> 1.5, column end-capping may be degraded. Replace the column. If < 2.0, verify the precise addition of Formic Acid to Mobile Phase A.
Quantitative Data & Validation Parameters
The method must be validated according to ICH Q2(R2) guidelines. The tables below summarize the optimized gradient conditions and the expected validation parameters demonstrating the method's robustness.
The successful quantification of 1-methyl-4-nitroimidazole derivatives hinges on managing the ionization state of the imidazole ring while suppressing secondary silanol interactions. By utilizing a highly end-capped core-shell C18 column paired with a 0.1% Formic Acid/Acetonitrile gradient, this method achieves baseline resolution of structurally similar impurities in under 5 minutes. The integration of strict system suitability gates ensures that the protocol remains self-validating, providing highly trustworthy data suitable for regulatory submissions and complex matrix analyses.
References
Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry
PubMed / National Institutes of Health (NIH)
URL:[Link]
Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography
Indian Journal of Pharmaceutical Education and Research (IJPER)
URL:[Link]
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples
MDPI - Water
URL:[Link]
British Pharmacopoeia Commission: Azathioprine Monographs and Impurity Profiling
British Pharmacopoeia
URL:[Link]
Introduction & Mechanistic Rationale (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) is a highly specialized synthetic intermediate utilized extensively in the design of Hypoxia-Activated Prodrugs (HAPs) fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) is a highly specialized synthetic intermediate utilized extensively in the design of Hypoxia-Activated Prodrugs (HAPs) for targeted cancer therapy. The 4-nitroimidazole scaffold acts as a bioreductive "trigger." Due to its high electron affinity, it serves as a selective substrate for one-electron reductases (e.g., cytochrome P450 oxidoreductase) specifically within the hypoxic microenvironments of solid tumors .
To conjugate this trigger to a therapeutic effector (such as a kinase inhibitor or cytotoxin), the molecule must undergo a nucleophilic substitution reaction. However, the native hydroxyl group is a poor leaving group. Therefore, the strategic logic dictates a two-phase workflow:
Electrophilic Activation: The benzylic-like primary alcohol is converted into a potent electrophile, typically a halomethyl derivative (chloride or bromide) or a sulfonate ester.
Nucleophilic Substitution: The activated trigger is reacted with a nucleophilic center on the effector drug (e.g., a tertiary amine, phenol, or thiol).
A canonical application of this pathway is the synthesis of SN29966 , a hypoxia-selective irreversible pan-ErbB inhibitor . By coupling the bromomethyl derivative of the trigger with the tertiary amine of the active kinase inhibitor (SN29926), a quaternary ammonium salt is formed. This S_N2 quaternization effectively masks the active site of the inhibitor, neutralizing its toxicity in healthy, oxygenated tissues. Upon entering a hypoxic tumor, the prodrug undergoes a one-electron reduction to a radical anion, triggering spontaneous fragmentation and releasing the active effector .
Pathway Visualization
Workflow of HAP synthesis via nucleophilic substitution and subsequent bioreductive activation.
Experimental Protocols
The following self-validating protocols describe the conversion of the methanol precursor into a functionalized prodrug via S_N2 substitution.
Protocol 1: Electrophilic Activation to 5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole
Causality Note: Bromide is selected over chloride because it is a superior leaving group, which lowers the activation energy required for the subsequent S_N2 reaction. This is critical when coupling with sterically hindered nucleophiles like tertiary amines .
Step-by-Step Methodology:
Preparation: Flame-dry a two-neck round-bottom flask and purge with argon. Dissolve (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).
Rationale: The resulting bromomethyl product is highly susceptible to hydrolysis; strictly anhydrous conditions prevent reversion to the starting alcohol.
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic halogenation.
Reagent Addition: Add phosphorus tribromide (
, 1.2 eq) dropwise over 10 minutes via a syringe.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM). The disappearance of the highly polar alcohol spot validates reaction completion.
Workup: Quench the reaction by carefully pouring it into ice-cold saturated aqueous
(50 mL). Extract the aqueous layer with DCM (3 × 20 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo at a temperature not exceeding 30 °C.
Critical Validation: The product should be used immediately in Protocol 2. Extended purification on silica gel is avoided as the activated benzylic bromide is prone to degradation on acidic stationary phases.
Protocol 2:
Nucleophilic Substitution to Generate the Prodrug
Causality Note: The S_N2 attack on the C5-methyl position is facilitated by the electron-withdrawing nature of the adjacent 4-nitro group, which lowers the LUMO energy of the electrophile.
Step-by-Step Methodology:
Solvent Selection: Dissolve the nucleophilic effector drug (e.g., tertiary amine SN29926, 1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M).
Rationale: MeCN is a polar aprotic solvent that optimally solvates the S_N2 transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.
Coupling: Add the freshly prepared 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole (1.1 eq) to the solution.
Heating: Stir the reaction mixture at 40 °C for 16–24 hours under argon.
Rationale: Gentle heating overcomes the steric hindrance of bulky nucleophiles. Temperatures above 50 °C are avoided to prevent thermal decomposition of the nitroimidazole trigger.
Validation: Monitor the formation of the S_N2 product (e.g., the quaternary ammonium salt) via LC-MS. The appearance of the corresponding molecular ion (
for quaternary salts) confirms successful substitution.
Precipitation & Purification: Cool the mixture to room temperature and add cold diethyl ether dropwise until the product fully precipitates. Filter the solid, wash with cold ether, and dry under high vacuum to yield the pure prodrug.
Quantitative Data & Troubleshooting
To assist in experimental design, the following tables summarize expected outcomes based on nucleophile selection and common troubleshooting strategies for the S_N2 coupling phase.
Table 1: Nucleophile Compatibility and
Reaction Parameters
Nucleophile Type
Example Effector
Product Linkage
Optimal Conditions
Typical Yield
Tertiary Amine
SN29926 (pan-ErbB inhibitor)
Quaternary Ammonium Salt
MeCN, 40 °C, 16 h
60–80%
Secondary Amine
Piperazine derivatives
Tertiary Amine
DMF, , RT, 12 h
70–90%
Phenol
Tyrosine kinase inhibitors
Ether
Acetone, , 60 °C, 8 h
65–85%
Thiol
Cysteine-containing peptides
Thioether
THF, , 0 °C to RT, 4 h
80–95%
Table 2: Troubleshooting S_N2 Coupling with 4-Nitroimidazole Triggers
Observation
Mechanistic Cause
Corrective Action
Low yield, high precursor recovery
Insufficient electrophilicity of the trigger.
Ensure complete conversion to the bromide or mesylate; do not use the chloride derivative for sterically hindered amines.
Formation of alcohol byproduct
Hydrolysis of the halomethyl trigger.
Ensure strictly anhydrous solvents and reagents; maintain a positive pressure of argon throughout the reaction.
Multiple alkylation products
Over-alkylation of primary/secondary amines.
Use strict stoichiometric control (excess amine) or employ protective groups; alternatively, switch to a reductive amination pathway.
Degradation of trigger during S_N2
Thermal decomposition of the nitroimidazole.
Lower the reaction temperature; switch to a more polar aprotic solvent (e.g., DMF) to accelerate the reaction at room temperature.
References
Lu, G. L., Ashoorzadeh, A., Anderson, R. F., Patterson, A. V., & Smaill, J. B. (2013). "Synthesis of substituted 5-bromomethyl-4-nitroimidazoles and use for the preparation of the hypoxia-selective multikinase inhibitor SN29966." Tetrahedron, 69(39), 9130-9138.[Link]
Smaill, J. B., et al. (2009). "Design and identification of the novel hypoxia-activated irreversible pan-HER inhibitor SN29966." Molecular Cancer Therapeutics, 8(12_Supplement), C46.[Link]
Patterson, A. V., et al. (2011). "Mechanism of action of the hypoxia-activated irreversible pan-HER inhibitor SN29966." Molecular Cancer Therapeutics, 10(11_Supplement), A247.[Link]
Application
Catalytic reduction methods for nitro groups in imidazole methanol compounds
Application Note: Chemo-Selective Catalytic Reduction of Nitro Groups in Imidazole Methanol Scaffolds Executive Summary The reduction of nitro groups in 4(5)-nitroimidazole-5(4)-methanol presents a classic chemo-selectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemo-Selective Catalytic Reduction of Nitro Groups in Imidazole Methanol Scaffolds
Executive Summary
The reduction of nitro groups in 4(5)-nitroimidazole-5(4)-methanol presents a classic chemo-selectivity paradox in heterocyclic chemistry. While reducing the nitro group (
) to an amine () is thermodynamically favorable, the adjacent hydroxymethyl group () is electronically "benzylic-like." Under standard hydrogenation conditions (Pd/C, acidic media), this alcohol is highly susceptible to hydrogenolysis , leading to the over-reduced 4-amino-5-methylimidazole impurity.
This guide details two validated protocols to navigate this selectivity challenge:
Catalytic Transfer Hydrogenation (CTH): A high-selectivity method using hydrazine hydrate.
Heterogeneous Catalytic Hydrogenation: A scalable method using Platinum on Carbon (Pt/C) to mitigate deoxygenation.
The Selectivity Landscape
The imidazole ring is electron-rich, but the nitro group acts as a strong electron-withdrawing group (EWG). Upon partial reduction, the intermediate hydroxylamine or the final amine changes the ring's electronics, making the hydroxymethyl C-O bond labile.
Critical Reaction Pathway
The following diagram illustrates the desired pathway versus the "Danger Zone" of over-reduction.
Caption: Figure 1. Reaction pathway showing the sequential reduction of the nitro group and the competing hydrogenolysis of the alcohol (Red Path).
Protocol A: Catalytic Transfer Hydrogenation (CTH)
Best For: Laboratory scale (<50g), high selectivity requirements, and avoiding high-pressure vessels.
Mechanism: Hydrazine serves as the hydrogen donor. The evolution of
Catalyst: 10% Pd/C (50% wet). Note: While Pd causes hydrogenolysis under
pressure, it is often selective under CTH conditions due to the absence of high partial pressure of hydrogen.
Hydrogen Donor: Hydrazine Hydrate (
), 80% solution (5.0 equiv).
Solvent: Methanol (HPLC Grade).
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.
Charging: Add the nitroimidazole substrate and Methanol (
of substrate) to the flask. Stir to suspend.
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert blanket (Nitrogen or Argon).
Safety: Pd/C is pyrophoric. Do not add to dry solvent if possible; wet the catalyst with a small amount of water or add to the wet slurry.
Heating: Heat the mixture to reflux (
).
Addition: Add Hydrazine Hydrate dropwise via the addition funnel over 30–45 minutes.
Observation: Vigorous gas evolution (
) will occur. Ensure the condenser is efficient.
Reaction: Maintain reflux for 2–4 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1) or HPLC.[1]
Endpoint: Disappearance of the nitro starting material.
Workup (Critical):
Cool the reaction to room temperature.
Filter through a Celite pad to remove Pd/C. Wash the pad with warm Methanol.
Stabilization: The amine product is prone to oxidation/polymerization. Immediately acidify the filtrate with ethanolic HCl to precipitate the hydrochloride salt , which is stable.
Best For: Process scale (>100g), strict impurity controls, and closed systems.
Key Change: Use Platinum (Pt/C) instead of Palladium. Pt is significantly less active toward C-O bond hydrogenolysis than Pd.
Reagents & Materials
Catalyst: 5% Pt/C (sulfided variants can offer higher selectivity).
Hydrogen Source:
gas (balloon or Parr shaker).
Solvent: Ethanol or 2-Methoxyethanol.
Additive: Sodium Acetate (optional buffer to prevent acidity build-up).
Step-by-Step Methodology
Vessel Prep: Purge a Parr hydrogenation bottle or autoclave with Nitrogen.
Slurry: Add substrate, Ethanol (
), and Sodium Acetate (0.1 equiv).
Catalyst: Add 5% Pt/C (5 wt% loading).
Hydrogenation:
Seal vessel and purge with
().
Pressurize to 30–50 psi (2–3 bar) . Do not exceed 50 psi to minimize hydrogenolysis risk.
Stir/Shake at Room Temperature (
).
Monitoring: Reaction is typically complete in 4–6 hours.
Note: If the reaction stalls, raise temperature to
Trapping: React crude immediately with downstream electrophile (e.g., formamidine acetate for purine synthesis) or convert to HCl salt.
Process Control & Troubleshooting
Decision Matrix: Catalyst Selection
Caption: Figure 2. Decision tree for selecting the optimal reduction strategy based on scale and observed side-reactions.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Formation of 4-amino-5-methylimidazole
Hydrogenolysis of C-OH bond.
Switch catalyst from Pd/C to Pt/C . Reduce pressure. Ensure pH is neutral (avoid acidic solvents).
Incomplete Conversion
Catalyst poisoning by basic imidazole nitrogen.
Increase catalyst loading to 15 wt%. Add trace acetic acid (carefully) to protonate the imidazole ring (risk of hydrogenolysis increases).
Product turns black/tarry upon isolation
Oxidation of the free amine.
Do not dry the free base. Isolate as HCl salt or use in situ for the next step. Keep under Argon.
Violent exotherm with Hydrazine
Too rapid addition.
Dilute Hydrazine in MeOH before addition. Use a cooling bath during addition phase.
References
Transfer Hydrogenation Protocol: Chakrabarty, M., et al. "Selectivity in the reduction of nitroimidazoles." Tetrahedron Letters, 2005, 46 , 2865.[2]
Pt/C Selectivity: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979. (Foundational text on Pt vs Pd selectivity for benzylic alcohols).
Instability of Amino-imidazole-methanols: Cavalleri, B., et al. "Synthesis of 4-amino-5-hydroxymethylimidazole." Journal of Heterocyclic Chemistry, 1972.
General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[3][4] Process Res. Dev., 2018, 22 , 430–445.
Safety of Energetic Materials: "Safe Handling of Nitroimidazoles." Journal of Hazardous Materials, 2010. (General reference for handling energetic heterocyclic precursors).
Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazine) and pressurized gases. All experiments should be conducted in a fume hood with appropriate PPE. A specific risk assessment for energetic nitro compounds must be performed prior to execution.
Technical Support Center: Synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important nitroimidazole derivative. As a molecule of interest in drug discovery, achieving a high-yield, reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles to help you navigate the common challenges associated with this multi-step synthesis.
The synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, while conceptually straightforward, presents several potential pitfalls that can significantly impact yield and purity. These challenges primarily arise from the electronic nature of the nitroimidazole ring, the potential for side reactions, and the properties of the intermediates and final product. This guide is structured to address these issues proactively, providing not just procedural steps but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Prototypical Synthesis Workflow
The most logical and commonly referenced pathway to (1-methyl-4-nitro-1H-imidazol-5-yl)methanol involves a three-stage process starting from commercially available 4-nitroimidazole. This workflow is designed to maximize regioselectivity and yield at each step.
This section addresses specific issues that may arise during the synthesis. The questions are designed to reflect common experimental observations and provide actionable solutions.
Stage 1: N-Methylation of 4-Nitroimidazole
Question 1: My N-methylation reaction is giving a very low yield of the desired 1-methyl-4-nitro-1H-imidazole. What are the likely causes?
Answer:
Low yields in the N-alkylation of 4-nitroimidazole are typically traced back to three main factors: the choice of base, the solvent, and the reaction temperature.
Suboptimal Base: The pKa of the N-H proton on 4-nitroimidazole is such that a moderately strong base is required for efficient deprotonation. While stronger bases like sodium hydride (NaH) can be used, they can sometimes lead to side reactions. Potassium carbonate (K2CO3) is often an excellent choice as it provides sufficient basicity with better safety and handling profiles. If you are using a weaker base, such as sodium bicarbonate, you will likely see poor conversion.
Incorrect Solvent: The choice of solvent is critical for ensuring the solubility of both the imidazole salt and the alkylating agent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are highly effective.[1] Using less polar solvents can result in poor solubility and slow reaction rates.
Temperature: This reaction often requires heating to proceed at a reasonable rate. Studies have shown that increasing the temperature to around 60°C can significantly improve yields when using K2CO3 in acetonitrile.[1] Room temperature reactions may be sluggish and incomplete.
Recommended Action:
Switch to anhydrous potassium carbonate as your base and anhydrous acetonitrile as your solvent. Run the reaction at a controlled temperature of 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
Question 2: I am seeing two spots on my TLC plate after the methylation reaction. What is the second product?
Answer:
You are likely observing the formation of a regioisomer, 1-methyl-5-nitro-1H-imidazole. Although the alkylation of 4-nitroimidazole generally favors the N-1 position, some alkylation at the N-3 position (which tautomerizes to the 5-nitro isomer) can occur depending on the reaction conditions. The ratio of these isomers is influenced by the solvent and counter-ion. However, for 4-nitroimidazole, the N-1 alkylation is generally favored.[1]
Recommended Action:
Purification by column chromatography is the most effective way to separate these isomers. A gradient of ethyl acetate in hexanes is a good starting point for developing a separation method. To minimize the formation of the undesired isomer in future reactions, ensure you are using the recommended conditions (K2CO3/ACN at 60°C), which have been shown to provide good regioselectivity.[1]
Stage 2: Vilsmeier-Haack Formylation
Question 3: My Vilsmeier-Haack reaction to produce the aldehyde is not working. The starting material is recovered unchanged.
Answer:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the substrate and the proper formation of the Vilsmeier reagent (the chloroiminium ion).
Deactivated Ring System: The 1-methyl-4-nitro-1H-imidazole ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This deactivation makes the ring less susceptible to electrophilic attack. The Vilsmeier reagent is a relatively weak electrophile, so harsh conditions may be needed.
Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of a formamide (like DMF) with an activating agent (like phosphorus oxychloride, POCl3).[2][3] This reagent is sensitive to moisture. If your reagents or solvent are not anhydrous, the POCl3 will be quenched, and the Vilsmeier reagent will not form efficiently.
Recommended Action:
Ensure Anhydrous Conditions: Use anhydrous DMF and freshly distilled or newly opened POCl3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Pre-form the Reagent: Add POCl3 dropwise to your anhydrous DMF at 0°C and allow it to stir for at least 30 minutes to ensure the complete formation of the Vilsmeier reagent before adding your imidazole substrate.
Increase Reaction Temperature: After adding the substrate at a low temperature, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-50°C) to drive the reaction to completion. Monitor carefully by TLC.
Question 4: The reaction worked, but I have a very low yield of the aldehyde after workup.
Answer:
Low isolated yield after a successful reaction often points to issues during the workup and purification.
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt. This salt must be hydrolyzed to the aldehyde during the workup.[2][3] Simply quenching with water may not be sufficient.
Product Solubility/Loss: The product, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, may have some water solubility. During extractions, it's possible to lose the product to the aqueous layer if the pH is not optimal or if insufficient extractions are performed.
Recommended Action:
Careful Quenching and Hydrolysis: Quench the reaction mixture by slowly pouring it onto crushed ice. Then, neutralize the mixture carefully with a base like sodium bicarbonate or sodium acetate solution until the pH is neutral or slightly basic. This ensures the complete hydrolysis of the iminium salt.
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
Purification: The crude product will likely require purification by column chromatography to remove baseline impurities and any unreacted starting material.
Stage 3: Reduction to the Alcohol
Question 5: I am trying to reduce the aldehyde with sodium borohydride (NaBH4), but the reaction is slow and incomplete.
Answer:
While sodium borohydride is a mild and selective reducing agent for aldehydes, its reactivity can be influenced by the solvent and temperature.[4]
Solvent Choice: Sodium borohydride works best in protic solvents like methanol or ethanol. These solvents not only dissolve the NaBH4 but also participate in the mechanism. Using a solvent like THF alone may result in a very slow reaction.
Temperature: The reaction is typically run at 0°C to control the initial exothermic reaction, but it may need to be allowed to warm to room temperature to go to completion.
Recommended Action:
Dissolve your aldehyde in methanol (MeOH), cool the solution to 0°C in an ice bath, and then add the sodium borohydride portion-wise. Stir at 0°C for 30-60 minutes, then allow the reaction to warm to room temperature and stir for another 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.
Question 6: I am concerned about reducing the nitro group. Should I use NaBH4 or a stronger reducing agent like Lithium Aluminum Hydride (LiAlH4)?
Answer:
This is a critical question of chemoselectivity. Your concern is valid, as the reduction of the nitro group to an amine is a potential and often undesirable side reaction.
Sodium Borohydride (NaBH4): This is the preferred reagent . NaBH4 is generally not strong enough to reduce an aromatic nitro group under standard conditions (e.g., in methanol at room temperature).[5] This selectivity makes it ideal for reducing the aldehyde in the presence of the nitro group.
Lithium Aluminum Hydride (LiAlH4): This is a much more powerful reducing agent. LiAlH4 can and will reduce aromatic nitro groups to the corresponding amines.[6][7] Using LiAlH4 would almost certainly lead to a mixture of products, including the desired alcohol, the amino alcohol, and the amino aldehyde, resulting in a low yield of your target molecule and a difficult purification.
Recommended Action:Use sodium borohydride (NaBH4). It has the necessary selectivity to reduce the aldehyde without affecting the nitro group. Avoid using LiAlH4 for this transformation.
Caption: Troubleshooting decision tree for the final reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis?
A: The overall yield will be a product of the yields of the three individual steps. A reasonable expectation for each step, if optimized, would be in the range of 70-90%. Therefore, an overall yield of 34% (0.7 * 0.7 * 0.7) to 73% (0.9 * 0.9 * 0.9) is a realistic target range for a laboratory-scale synthesis.
Q2: How should I purify the final product, (1-methyl-4-nitro-1H-imidazol-5-yl)methanol?
A: The final product is a solid and can be purified by either recrystallization or column chromatography.
Recrystallization: A mixed solvent system, such as ethyl acetate/hexanes or isopropanol/water, is likely to be effective. Dissolve the crude product in the minimum amount of the more polar solvent while hot, and then slowly add the less polar solvent until turbidity is observed. Allow to cool slowly to obtain pure crystals.
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation.
Q3: What are the key characterization signals I should look for to confirm my final product?
A: You should rely on a combination of NMR spectroscopy and mass spectrometry.
¹H NMR: Expect to see a singlet for the N-CH₃ group (around 3.8-4.0 ppm), a singlet for the CH₂OH group (around 4.6-4.8 ppm), and a singlet for the C2-H proton on the imidazole ring (around 7.5-8.0 ppm). The OH proton may appear as a broad singlet or may exchange with the solvent.
¹³C NMR: Look for the characteristic peaks for the N-CH₃, the CH₂OH, and the three carbons of the imidazole ring.
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₅H₇N₃O₃, MW: 157.13 g/mol ) should be observed.
Q4: Is the final product stable? What are the recommended storage conditions?
A: Nitroaromatic compounds are generally stable solids. However, like many organic molecules, it should be protected from light and stored in a cool, dry place. For long-term storage, keeping it in a desiccator at 4°C is recommended.
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole
To a stirred solution of 4-nitroimidazole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of imidazole), add potassium carbonate (1.1 eq.).
Stir the suspension for 15 minutes at room temperature.
Add methyl iodide (1.5 - 2.0 eq.) dropwise.
Heat the reaction mixture to 60°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture to room temperature and filter off the solids.
Wash the solids with a small amount of acetonitrile.
Combine the filtrates and evaporate the solvent under reduced pressure.
The crude product can be purified by column chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization to yield a pale yellow solid.[1]
Protocol 2: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
In a three-necked flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 5.0 eq.).
Cool the flask to 0°C in an ice bath.
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring. Maintain the temperature below 10°C.
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1-methyl-4-nitro-1H-imidazole (1.0 eq.) in a minimum amount of anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Upon completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
Extract the aqueous mixture with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).[2][3]
Protocol 3: Synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Dissolve the 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (1.0 eq.) in methanol (15 mL per gram of aldehyde).
Cool the solution to 0°C in an ice bath.
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by TLC until the starting aldehyde is consumed.
Cool the reaction back to 0°C and quench by the slow, dropwise addition of 1M HCl to decompose the excess NaBH₄ and borate esters (monitor for gas evolution). Adjust pH to ~7.
Remove the methanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
Purify by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product as a solid.[4]
References
Jahangir, S., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 681-689. Available at: [Link]
Bloom Tech. (2024). Does lithium aluminum hydride reduce nitro groups? Bloom Tech. Available at: [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
Zeynizadeh, B., & Sorkhabi, S. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-Thiourea Complexes. Journal of Chemical Research. Available at: [Link]
Mahmoudi, J. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Nitroimidazole Solubility in Aqueous Media
Topic: Solubility Optimization of Nitroimidazoles (Metronidazole, Tinidazole, Ornidazole) Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers Version: 2.1 (Current as of 2025) The Nitroimidaz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility Optimization of Nitroimidazoles (Metronidazole, Tinidazole, Ornidazole)
Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers
Version: 2.1 (Current as of 2025)
The Nitroimidazole Solubility Paradox
Nitroimidazoles (e.g., Metronidazole, Tinidazole, Ornidazole) present a unique physicochemical challenge. While they contain a polar nitro group (
) and an imidazole ring, they often exhibit "brick dust" properties—moderate lipophilicity (LogP ~0.0 to 1.6) but high crystal lattice energy, leading to poor aqueous solubility (~1–10 mg/mL).
This guide addresses the specific failure modes researchers encounter when attempting to prepare high-concentration aqueous stock solutions for in vitro assays, parenteral formulations, or chromatographic standards.
Quick Reference: Physicochemical Baseline
Compound
pKa (Basic)
LogP
Intrinsic Solubility ()
Critical Stability Range
Metronidazole
2.62
-0.02
~10 mg/mL
pH 4.0 – 6.0
Tinidazole
2.30
0.35
~5 mg/mL
pH 4.5 – 7.0
Ornidazole
2.40
1.60
~8 mg/mL
pH 5.0 – 6.5
Diagnostic Workflow: The Solubilization Decision Matrix
Do not randomly add solvents. Use this logic gate to select the optimal solubilization strategy based on your downstream application constraints (e.g., toxicity, pH sensitivity).
Figure 1: Decision matrix for selecting a solubilization technique based on experimental constraints.
Troubleshooting Guide (Q&A)
Issue 1: "I adjusted the pH to 2.0 to dissolve Metronidazole, but my compound degraded."
Diagnosis: Acid-catalyzed hydrolysis or instability.
Root Cause: While Metronidazole is a weak base (pKa ~2.[1]6) and solubility increases exponentially as pH drops below the pKa (forming the conjugate acid), nitroimidazoles can undergo degradation (hydrolysis of the side chain) under extreme acidic conditions over time.
Solution:
The "Sweet Spot" Buffer: Target a pH of 3.0 – 4.0 using a Citrate or Acetate buffer. At pH 3.0, you achieve significant ionization without the aggressive hydrolytic stress of pH 1.2.
Prepare Fresh: Acidified stock solutions should be prepared immediately before use.
Alternative: If stability is critical, switch to Strategy C (Cyclodextrins) , which protects the labile groups within the hydrophobic cavity.
Issue 2: "My stock solution precipitates immediately upon dilution into cell culture media."
Diagnosis: The "Solvent Shock" effect (Dielectric Constant Mismatch).
Root Cause: You likely used a high-percentage cosolvent (e.g., 100% DMSO or PEG 400). When diluted into aqueous media, the dielectric constant spikes, causing the log-solubility to plummet faster than the dilution factor reduces the concentration.
Solution:
Intermediate Dilution Step: Do not dilute 1000x in one step. Perform a serial dilution using a vehicle that bridges the polarity gap (e.g., 50% PEG 400 → 10% PEG 400 → Media).
Use a Surfactant: Pre-dissolve the drug in the organic solvent containing 0.1% Tween 80 . The surfactant prevents nucleation of crystal growth upon contact with water.
Calculated Cosolvency: Use the Log-Linear Solubilization Model :
Where is solubility in the mixture, is water solubility, is the solubilizing power (approx 3.0 for Metronidazole in PEG 400), and is the fraction of cosolvent. Ensure your final maintains .
Issue 3: "Cyclodextrin (β-CD) isn't improving solubility enough for Tinidazole."
Diagnosis: Low Stability Constant (
) or steric hindrance.
Root Cause: Native -cyclodextrin has limited water solubility itself (~18 mg/mL) and forms weak complexes with nitroimidazoles (Binding Constant ).
Solution:
Switch Derivatives: Use Hydroxypropyl-
-Cyclodextrin (HP--CD) . It has much higher intrinsic solubility (>600 mg/mL) and allows for higher molar ratios.
Kneading Method: Simply mixing in water is inefficient. Use the "Kneading Method" (see Protocol A below) to force the hydrophobic drug into the CD cavity using a small amount of solvent (ethanol/water paste) before full dilution.
Ternary Complex: Add a small amount of hydrophilic polymer (0.25% PVP K30) or L-Arginine. This creates a ternary complex that stabilizes the CD-Drug interaction, potentially doubling the solubility enhancement.
Issue 4: "I need a high concentration (>50 mg/mL) for an animal study, but PEG is toxic."
Diagnosis: Need for high-capacity, low-toxicity solubilization.
Root Cause: Cosolvents like PEG 400 or Ethanol have LD50 limits.
Solution:Hydrotropy .
Use Sodium Benzoate (1M to 2M) or Urea (8M) .
Mechanism: Hydrotropes stack around the drug molecule, disrupting water structure and reducing the energy penalty of cavity formation.
Data: 2M Sodium Benzoate can increase Tinidazole solubility by >50-fold without the CNS depression risks of high-dose ethanol.
Warning: Hydrotropes are hypertonic. Ensure formulation osmolarity is adjusted or administered slowly.
Note: Data aggregated from multiple studies. Values are approximate at 25°C.
References
BenchChem. (2025).[2] An In-Depth Technical Guide to the Solubility and Stability of Metronidazole. Retrieved from 2
Jain, R., et al. (2017). Novel UV spectrophotometer methods for quantitative estimation of metronidazole and furazolidone using mixed hydrotropy solubilization. Arabian Journal of Chemistry. Retrieved from 9
Wang, J., et al. (2011). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. International Journal of Molecular Sciences. Retrieved from 10
Kaur, S., et al. (2019). Preparation and characterization of tinidazole-β-cyclodextrin inclusion complex. Pharmaspire.[11][12] Retrieved from 11
Maheshwari, R.K., et al. (2011). New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive. Indian Journal of Pharmaceutical Sciences. Retrieved from 13
Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from 14
Precision Chemistry Support: Minimizing Byproduct Formation During Imidazole Hydroxymethylation
Status: Operational Ticket ID: IMD-HCHO-OPT-001 Assigned Specialist: Senior Application Scientist Core Directive: The Mono-Substitution Challenge The hydroxymethylation of imidazole (and its derivatives like 4-methylimid...
The hydroxymethylation of imidazole (and its derivatives like 4-methylimidazole) is a deceptively simple reaction that frequently fails due to a lack of kinetic control. The core challenge is the competitive rate of the second substitution . Once the first hydroxymethyl group is added, the ring often becomes more susceptible to further attack or the newly formed alcohol group reacts with itself/formaldehyde to form ethers and polymers.
The Objective: Target the C4 (or C5) position for a single hydroxymethyl addition while suppressing:
Issue 1: "My reaction mixture turned into a viscous, dark tar."
Diagnosis: Uncontrolled Polymerization.
Root Cause: This is typically caused by a "runaway" reaction where formaldehyde acts as a cross-linker between imidazole rings, similar to phenol-formaldehyde resin formation. This occurs most frequently at neutral or slightly acidic pH or when temperature spikes occur.
The Fix:
Immediate Action: Discard the batch; these resins are often insoluble and chemically intractable.
Protocol Adjustment: Switch to the High-Alkalinity Method (pH 11–13.5) . At high pH, the formation of the imidazole anion facilitates controlled C-alkylation while suppressing the electrophilic attack required for polymerization.
Check: Ensure your formaldehyde source (e.g., paraformaldehyde) is fully depolymerized before adding the imidazole, or use aqueous formalin with strict temperature control.
Issue 2: "I am isolating significant amounts of the bis-hydroxymethyl byproduct."
Diagnosis: Stoichiometric Overload.
Root Cause: You likely used a standard 1:1 or slight excess (1.1 eq) of formaldehyde without accounting for the similar reactivity of the mono-product.
The Fix:
Stoichiometry: Reduce Formaldehyde to 0.95 – 1.0 equivalents . It is better to have unreacted starting material (which is easily recovered via extraction) than bis-byproducts (which are difficult to separate).
Dilution: Increase solvent volume. High concentrations favor intermolecular collisions leading to bis-substitution.
Issue 3: "The product contains a 'dimer' impurity (Bis-ether)."
Diagnosis: Etherification (Dehydration).
Root Cause: Heating the reaction, particularly during the workup or drying phase under acidic conditions, promotes the condensation of two hydroxymethyl groups to form a bis-ether (R-CH2-O-CH2-R).
The Fix:
Temperature Control: Keep reaction temperature below 60°C .
pH Stability: Avoid prolonged exposure to pH 2.5–5.0 at high temperatures. If acidifying to crystallize the salt, cool the solution to <10°C before adding acid.
Reaction Logic & Visualization
The following diagram illustrates the competitive pathways. Your goal is to stabilize the Mono-Product and prevent the cascade into the "Red Zone" (Bis-products and Polymers).
Caption: Reaction pathway showing the target mono-substitution (Green) versus competing byproduct pathways (Yellow/Red).
Standard Optimized Protocol: The High-Alkalinity Control Method
This protocol is engineered to maximize mono-substitution by leveraging the specific stability of the hydroxymethyl group in highly alkaline media [1].
Preparation: Dissolve Imidazole (1.0 mol) in water.
Why: Water is the optimal solvent to manage the exotherm and solubilize the polar product.
Basification (Critical): Adjust pH to 12.0 – 13.0 using NaOH.
Mechanism:[1][2][3][4][5] High pH deprotonates the imidazole (forming the imidazolate anion), making it a better nucleophile for the formaldehyde while simultaneously stabilizing the resulting alcohol against dehydration/etherification [1].
Controlled Addition: Add Formaldehyde (1.0 mol) dropwise at 30–40°C .
Control Point: Do NOT exceed 40°C. Higher temperatures increase the rate of bis-substitution significantly.
Incubation: Stir at 35°C for 18–24 hours. Maintain pH >12 (add small amounts of NaOH if necessary).[6]
Termination & Workup:
Cool to 4°C .
Slowly acidify with HCl to pH ~7 for free base isolation, or pH ~2 for hydrochloride salt crystallization.
Caution: Perform acidification cold to prevent acid-catalyzed ether formation [2].
Quantitative Data: Stoichiometry vs. Byproduct Profile
The following table summarizes the impact of formaldehyde equivalents on product distribution (generalized data based on kinetic trends [1, 3]).
Formaldehyde Equivalents
Mono-Product Yield
Bis-Product %
Polymer/Tar Risk
Recommendation
0.8 eq
Low (~60%)
< 1%
Negligible
Use for expensive substrates; recycle SM.
1.0 eq
Optimal (85-95%)
3-5%
Low
Standard Protocol.
1.2 eq
Moderate (70%)
15-20%
Moderate
Requires difficult chromatography.
1.5+ eq
Low (<40%)
Dominant
High
Avoid.
FAQ: Technical Deep Dive
Q: Can I use paraformaldehyde instead of formalin?A: Yes, but with caution. Paraformaldehyde must be depolymerized (usually by heating with base) before it effectively reacts. If you add solid paraformaldehyde to the imidazole, the effective concentration of free HCHO rises slowly, which can actually be beneficial for keeping the instantaneous concentration low. However, it makes the endpoint difficult to determine. Recommendation: Depolymerize separately or use standard formalin for reproducibility.
Q: Why does the pH matter so much?A: At neutral pH, the reaction is driven by the neutral imidazole attacking formaldehyde. The resulting intermediate is prone to rapid proton transfers and further reaction. At pH 12+, the species involved are different (imidazolate), and the thermodynamics favor the mono-hydroxymethyl adduct. Furthermore, the reversibility of the reaction is better controlled in base; acid often catalyzes the irreversible formation of ethers [2].
Q: How do I remove the bis-ether if it forms?A: Bis-ethers can sometimes be hydrolyzed back to the monomer. Heating a dilute aqueous solution of the crude product at pH 2.5–3.0 at 100°C–130°C can revert the ether to the hydroxymethyl monomer [2]. However, this is a rescue operation, not a standard step.
References
Method of preparing 4-methyl-5-hydroxymethyl-imidazole . US Patent 4189591A. (1980). Demonstrates the high-alkalinity (pH 12-13.5) strategy for maximizing yield and minimizing byproducts.Link
Method for preparing 4-hydroxymethyl imidazoles . US Patent 4224452A. (1980). Details the formation of bis-ether impurities and methods for their hydrolysis/removal.Link
Thermodynamics and Kinetics of Imidazole Formation . ResearchGate. (2025).[2] Discusses the mechanistic pathways of imidazole condensation reactions.Link
Technical Support Center: Troubleshooting & Purification of Trimethoprim (CAS 738-70-5)
Welcome to the Technical Support Center for [1]. As a dihydrofolate reductase (DHFR) inhibitor widely used in antibacterial formulations, the purity of Trimethoprim is strictly regulated by pharmacopeial standards (USP/E...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for [1]. As a dihydrofolate reductase (DHFR) inhibitor widely used in antibacterial formulations, the purity of Trimethoprim is strictly regulated by pharmacopeial standards (USP/EP)[2]. During synthesis, formulation, and environmental degradation studies, researchers frequently encounter structurally related impurities, positional isomers, and isobaric transformation products[3][4].
This guide provides field-proven, self-validating strategies for the analytical resolution and preparative purification of these complex isomeric mixtures.
Section 1: Frequently Asked Questions (FAQs) on Isomer Identification
Q1: What are the most common isomers and structurally related impurities associated with CAS 738-70-5?A: Trimethoprim synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a pyrimidine precursor. Impurities in the starting material can lead to positional isomers, such as[3]. Additionally, pharmacopeial profiling identifies several key impurities, including[5] and various desmethyl analogs.
Q2: Why do positional isomers of Trimethoprim co-elute in standard reverse-phase HPLC, and how can I resolve them?A: Standard C18 columns rely primarily on hydrophobic partitioning. Because positional isomers of the trimethoxybenzyl group possess identical molecular weights and nearly identical partition coefficients (LogP), hydrophobic differences are negligible.
Causality & Solution: To resolve these, you must exploit spatial and electronic differences. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces
interactions and dipole-dipole interactions. The steric arrangement of the methoxy groups significantly alters the local electron density of the aromatic ring, allowing PFP columns to selectively retain one isomer over another.
Q3: How do I separate hydroxylated transformation isomers (degradation products) when LC-MS fails?A: During oxidative degradation (e.g., Fenton reaction), Trimethoprim forms multiple isobaric hydroxylated transformation products (e.g., methylene-hydroxylated vs. methoxy-containing phenyl ring hydroxylated isomers)[4]. These often co-elute in LC and have identical
values, making standard LC-MS ineffective.
Causality & Solution: Implement prior to MS/MS[6]. DMS separates gas-phase ions based on the non-linear dependence of ion mobility on the applied electric field. Because positional isomers have different dipole moments and collision cross-sections, they exhibit distinct trajectories in the DMS cell, allowing them to be filtered orthogonally before entering the mass analyzer[6].
Protocol A: Preparative Recrystallization for Bulk API Purification
Objective: Remove positional isomers and structurally related synthetic impurities from crude Trimethoprim.
Causality: Trimethoprim is a weak base. By carefully controlling the pH and solvent polarity, we can exploit the slight differences in crystal lattice packing energy between the 3,4,5-trimethoxy target and its sterically hindered positional isomers.
Step-by-Step Methodology:
Dissolution: Suspend crude Trimethoprim in a mixture of Ethanol/Water (80:20 v/v).
Acidification: Add dilute Hydrochloric acid (1M) dropwise until the API completely dissolves (forming Trimethoprim hydrochloride). Self-Validation: Ensure the pH does not drop below 3.0 to prevent pyrimidine ring degradation.
Filtration: Polish filter the solution through a 0.22 µm PTFE membrane to remove insoluble particulate matter.
Controlled Precipitation: Heat the solution to 60°C. Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches exactly 7.5 - 8.0. Self-Validation: Verify the pH using a calibrated meter; this specific window ensures Trimethoprim is fully deprotonated while preventing the co-precipitation of more acidic/basic impurities.
Aging: Cool the slurry to 5°C at a controlled rate of 10°C/hour. Slow cooling ensures the thermodynamically stable 3,4,5-isomer crystallizes preferentially, leaving positional isomers in the mother liquor.
Recovery: Filter, wash with cold water, and dry under vacuum at 60°C.
Protocol B: DMS-MS/MS Analytical Workflow for Transformation Isomers
Objective: Identify and resolve isobaric hydroxylated Trimethoprim isomers at trace levels (<25 ng/mL)[4].
Causality: Applying a high asymmetric waveform voltage separates ions based on mobility differences, while a tunable Compensation Voltage (CoV) corrects the trajectory of the target isomer, allowing it to pass through the prefilter.
Step-by-Step Methodology:
Ionization: Introduce the LC eluent into the ESI source. Set to Positive mode, 5.5 kV electrospray voltage, and ambient source temperature (~33°C)[6].
DMS Prefiltering: Pass the gas-phase ions through the DMS cell. Maintain the cell temperature at 150°C with N2 curtain gas at 20 psi[6].
Voltage Scanning: Step the Separation Voltage (SV) from 0 to 4000 V in 500-V increments[6]. Sweep the Compensation Voltage (CoV) to transmit specific isomers.
Fragmentation & Validation: Subject the DMS-filtered ions to Collision-Induced Dissociation (CID). Self-Validation: Monitor the extracted ion chromatogram (XIC) at
307.1412; distinct peaks at different CoV values confirm successful orthogonal isomer resolution[4].
Section 3: Data Presentation
Table 1: Common Trimethoprim Isomers & Related Impurities
Trimethoprim - Agriculture and Environment Research Unit (AERU) . University of Hertfordshire.[Link]
USP Monographs: Sulfamethoxazole and Trimethoprim Injection . U.S. Pharmacopeia.[Link]
Psutka, J. M., et al. (2018). Identifying Fenton-Reacted Trimethoprim Transformation Products Using Differential Mobility Spectrometry . Analytical Chemistry, 90(8), 5352-5357.[Link]
Psutka, J. M., et al. (2018). Identifying Fenton-Reacted Trimethoprim Transformation Products Using Differential Mobility Spectrometry (PubMed Abstract) . National Institutes of Health.[Link]
Technical Support Guide: Optimizing Reaction Temperature for 1-Methyl-4-Nitroimidazole Stability
Executive Summary & Core Directive 1-Methyl-4-nitroimidazole (1-Me-4-NI) is a critical intermediate in the synthesis of energetic materials and pharmaceutical APIs (e.g., antitubercular agents). Its synthesis and handlin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
1-Methyl-4-nitroimidazole (1-Me-4-NI) is a critical intermediate in the synthesis of energetic materials and pharmaceutical APIs (e.g., antitubercular agents). Its synthesis and handling present a dichotomy: kinetic stability requires elevated temperatures to overcome activation barriers, while thermodynamic stability and regioselectivity degrade rapidly above specific thermal thresholds.
This guide addresses the precise temperature windows required to:
Maximize Regioselectivity: Favor the 4-nitro isomer over the 5-nitro isomer.
Prevent Thermal Runaway: Manage the exothermicity of nitration.
Ensure Product Integrity: Avoid autocatalytic decomposition during isolation.
Troubleshooting & Optimization (Q&A)
Q1: Why is my product contaminated with significant levels of 1-methyl-5-nitroimidazole?
Diagnosis: Loss of Regiocontrol due to Thermal Overshoot.
Technical Explanation:
The nitration of 1-methylimidazole is an electrophilic aromatic substitution. The position of nitration is highly temperature-dependent.
< 65°C: The reaction is kinetically controlled, favoring the 4-position due to the electronic directing effect of the N-methyl group (para-like directing).
> 80°C: Thermodynamic control begins to influence the transition state, or non-selective polynitration occurs. High temperatures increase the formation of the 5-nitro isomer and 4,5-dinitroimidazole impurities.
Corrective Action:
Protocol Adjustment: Maintain the nitration reactor jacket temperature between 55°C and 65°C .
Validation: If using mixed acid nitration (HNO₃/H₂SO₄), do not exceed 65°C during the addition phase. Higher temperatures (110-120°C) are exclusively for forcing dinitration conditions.
Q2: I observe a sudden exotherm and dark red fumes during the nitration addition step. What is happening?
Technical Explanation:
Nitroimidazoles are energetic precursors. A sudden exotherm accompanied by NOₓ fumes (red/brown gas) indicates the onset of oxidative ring destruction.
Cause: Rapid addition of substrate to the acid mixture causes localized heating ("hot spots") exceeding the critical process temperature (Tp) .
Consequence: Once decomposition starts (often >180°C locally), it becomes autocatalytic.
Corrective Action:
Dosing Control: Use a gravimetric dosing pump. Limit addition rate to ensure internal temperature (
) never exceeds .
Emergency Quench: Immediately stop addition and maximize cooling. If
rises uncontrolled, dump reaction into an ice-water quench tank (pre-calculated volume >5x reaction volume).
Q3: My yield is low (<40%) when methylating 4-nitroimidazole at room temperature. Should I increase the temperature?
Diagnosis: Insufficient Activation Energy for N-Alkylation.
Technical Explanation:
While nitration requires cooling, the methylation of 4-nitroimidazole (using dimethyl sulfate or methyl iodide) is endergonic at room temperature due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the imidazole nitrogen.
Room Temp (25°C): Reaction is sluggish; incomplete conversion leads to low yield.
Optimized Temp (60°C): This is the "Goldilocks" zone. It provides sufficient energy for N-alkylation without triggering the degradation of the nitro group or N-oxide formation.
Corrective Action:
Set Point: Heat the reaction mixture (Acetonitrile/K₂CO₃ system) to 60°C .
Result: Yields typically improve to 66–85% at this temperature compared to <40% at ambient conditions.
Q4: At what temperature does 1-Me-4-NI become unsafe to dry or store?
Diagnosis: Exceeding Onset of Decomposition (
).
Technical Explanation:
Differential Scanning Calorimetry (DSC) data indicates that while 1-Me-4-NI has a melting point around 133-135°C, the nitro group bond cleavage (
) typically initiates exothermic decomposition in the range of 200°C – 250°C . However, trace acid impurities can lower this threshold significantly.
Corrective Action:
Drying Limit: Vacuum dry at < 50°C .
Storage: Store below 30°C.
Warning: Never heat the solid above 100°C during processing, as molten nitroimidazoles are shock-sensitive.
Monitor: HPLC for disappearance of starting material. If 5-nitro isomer > 2%, reduce temp by 5°C in future runs.
Quench: Pour onto crushed ice (
). Neutralize with to pH 7.
Isolation: Extract with Ethyl Acetate or Chloroform.
Method B: N-Alkylation (Alternative Route)
Target: 1-Methyl-4-Nitroimidazole via Methylation of 4-Nitroimidazole
Solvent System: Dissolve 4-nitroimidazole in Acetonitrile (
).
Base: Add
(1.1 eq). Stir for 15 mins.
Alkylation: Add Methyl Iodide or Dimethyl Sulfate (1.2 eq).
Thermal Optimization:
Heat to 60°C .
Refluxing at higher temps (80°C+) increases risk of dimethylation or ring opening.
Workup: Evaporate solvent, wash with water, recrystallize.
Quantitative Data: Temperature Impact
Table 1: Temperature Effects on Nitration of 1-Methylimidazole
Reaction Temperature
Major Product
Impurity Profile
Yield (Isolated)
Risk Level
0°C – 20°C
Unreacted / Salt
N/A
< 5%
Low
55°C – 65°C
1-Me-4-NI
< 2% 5-Nitro isomer
~60 - 92%
Moderate (Controlled)
80°C – 100°C
Mixture (4 & 5 isomers)
High 5-Nitro / Dinitro
Variable
High (Runaway risk)
110°C – 120°C
1-Me-4,5-Dinitroimidazole
Polynitrated species
N/A (Wrong Target)
High
Table 2: Thermal Stability Data (DSC/TGA)
Parameter
Value
Note
Melting Point ()
133 – 138°C
Endothermic transition
Decomposition Onset ()
~250°C
Exothermic. cleavage.
Safe Process Limit
< 100°C
Safety margin of >100°C from decomp.
Visualizations
Figure 1: Reaction Pathway & Temperature Selectivity
This diagram illustrates how temperature dictates the reaction path between the desired 4-nitro isomer, the unwanted 5-nitro isomer, and decomposition.
Caption: Temperature-dependent branching ratios in the nitration of 1-methylimidazole.
Figure 2: Troubleshooting Decision Tree
A logic flow for operators encountering yield or purity issues.
Caption: Decision logic for correcting thermal deviations during synthesis.
References
Cao, D.-L., et al. (2009).[3] Synthesis of 1-Methyl-4, 5-dinitroimidazole. ResearchGate. [Link]
Al-Mousawi, S., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]
Hakmaoui, Y., et al. (2022).[4] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.[4] [Link][4][5][6][7][8]
Zhang, J., et al. (2020). Molten-State Nitration of Substituted Imidazoles. ResearchGate. [Link]
Technical Support Center: Troubleshooting Photodegradation of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Welcome to the Technical Support Center for . This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to mi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for . This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to mitigate the photolytic degradation of this highly sensitive nitroimidazole derivative.
Section 1: Mechanistic FAQs (Understanding the Degradation)
Q1: Why is (1-methyl-4-nitro-1H-imidazol-5-yl)methanol highly sensitive to light exposure?A1: The inherent instability of this compound is dictated by the photochemistry of the 4-nitroimidazole core. Absorption of UV/Vis light (typically in the 300–340 nm range) excites the molecule to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state. From here, the degradation follows first-order kinetics[1].
The degradation proceeds via two primary pathways:
Nitro-to-Nitrite Rearrangement: The strongly electron-withdrawing nitro group at the C4 position is highly photolabile. It converts into a nitrite ester, followed by homolytic cleavage that generates nitric oxide (NO•) and oxyl radicals, ultimately leading to the fragmentation of the imidazole ring[2].
Photo-oxidation: Concurrently, the hydroxymethyl group at the C5 position is susceptible to hydrogen abstraction and oxidation, forming 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. Furthermore, in aqueous environments, hydroxyl radicals can attack the imidazole ring, accelerating the breakdown[3].
Photochemical degradation pathways of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol.
Q2: How do solvent choice and pH affect the degradation kinetics?A2: The solvent environment plays a critical role in stabilizing or destabilizing the reactive triplet state. Aqueous environments provide a source of hydroxyl radicals and facilitate the hydrolysis of the nitrite ester intermediate, drastically accelerating ring cleavage[3]. Conversely, aprotic solvents like acetonitrile lack abstractable protons, significantly extending the half-life of the compound.
Table 1: Photodegradation Kinetics Summary
Solvent/Condition
Light Source
Estimated Half-life (t1/2)
Primary Degradant
Aqueous (pH 7.4)
Simulated Solar
~4-6 hours
Ring cleavage products
Methanol
Simulated Solar
~12 hours
5-carbaldehyde derivative
Acetonitrile
Simulated Solar
>24 hours
Trace isomers
Aqueous (Dark, 4°C)
None
>6 months
None (Stable)
Section 2: Troubleshooting Guide & Protocols
Q3: My LC-MS analysis shows multiple unknown peaks after sample preparation. How can I prevent this?A3: The appearance of unknown peaks (often corresponding to mass losses of NO or NO2) indicates active photodegradation during sample handling. To resolve this, you must implement a strict photoprotection workflow.
Troubleshooting workflow for resolving nitroimidazole degradation during analysis.
Causality Focus: This protocol does not just block light; it systematically eliminates variables (oxygen, heat, photons) that lower the activation energy for degradation.
Shielding: Use low-actinic (amber) glassware for all stock solutions. Wrap clear reaction vessels completely in aluminum foil.
Lighting: Conduct all handling under gold/yellow fluorescent lighting. Why? Yellow light filters out wavelengths below 500 nm, preventing the excitation of the nitroimidazole chromophore.
Solvent Degassing: Sparge all solvents with argon for 15 minutes prior to dissolution. Why? Dissolved oxygen can form reactive oxygen species (ROS) via energy transfer from the excited triplet state of the drug, accelerating secondary oxidation.
Temperature Control: Maintain solutions at 2-8°C during storage. Photochemical breakdown follows Arrhenius kinetics; ambient heat exacerbates the rate of radical propagation.
Self-Validation (The Dark Control): Always prepare an identical sample wrapped entirely in aluminum foil to run alongside your experimental sample. This isolates light-induced degradation from thermal or hydrolytic degradation, ensuring that any observed peak area reduction is strictly causal to photon exposure.
Q4: How do I analytically quantify the extent of photodegradation?A4: You must use a stability-indicating HPLC method optimized for polar basic compounds. The C5-hydroxymethyl group and the nitro group provide a distinct UV chromophore that can be tracked.
Protocol 2: Stability-Indicating HPLC Method
Causality Focus: This method ensures the imidazole ring remains protonated to prevent peak tailing, allowing for accurate integration of closely eluting photoproducts.
Column Selection: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar (1-methyl-4-nitro-1H-imidazol-5-yl)methanol.
Mobile Phase Preparation: Prepare an isocratic mixture of 80% Water (with 0.1% Formic Acid) and 20% Acetonitrile. Why? The acidic modifier ensures the imidazole ring remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.
Detection: Set the UV detector to 310 nm, which aligns with the λmax for the 4-nitroimidazole chromophore.
System Suitability: Inject the dark control first. The main peak should elute with a symmetry factor between 0.9 and 1.2.
Degradant Tracking: In light-exposed samples, look for early-eluting peaks (polar ring cleavage products) and a slightly later-eluting peak (the less polar 5-carbaldehyde oxidation product).
Step-by-step analytical validation protocol for quantifying photostability.
Addressing low purity in crude (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Welcome to the Technical Support Center for the synthesis and purification of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1). As a Senior Application Scientist, I have designed this guide to help you troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS 85012-71-1).
As a Senior Application Scientist, I have designed this guide to help you troubleshoot low-purity crude yields. The synthesis of this compound typically relies on the hydroxymethylation of 1-methyl-4-nitroimidazole using 1[1]. Because the nitro group strongly deactivates the imidazole ring, electrophilic substitution at the C5 position is kinetically challenging and requires forcing conditions[2]. This thermodynamic barrier is the root cause of most impurity profiles, as the harsh conditions required for conversion simultaneously promote side reactions and degradation[3].
Below, you will find a diagnostic workflow, quantitative impurity data, targeted FAQs, and a self-validating protocol to achieve >98% purity.
Diagnostic Workflow
Fig 1: Diagnostic workflow for identifying and resolving purity issues in the crude product.
Quantitative Impurity Profiling
Before adjusting your reaction parameters, identify your specific failure mode using the analytical signatures below.
Implement pre-depolymerization step; verify transparent solution before SM addition.
Methylene Dimer
HPLC RRT ~1.4¹H-NMR: ~4.2 ppm (s, 2H, CH2 bridge)
Secondary condensation of the product with unreacted SM under thermal stress.
Restrict reaction time to <6 hours; maintain a stoichiometric excess of HCHO.
5-Carbaldehyde Oxidation
HPLC RRT ~1.2¹H-NMR: ~10.1 ppm (s, 1H, CHO)
Aerobic oxidation of the primary alcohol at elevated temperatures.
Degas solvents; execute reaction under a strict Argon/Nitrogen atmosphere.
Polyoxymethylenes
Broad ¹H-NMR multiplet ~4.8–5.0 ppm
Precipitation of residual unreacted paraformaldehyde during aqueous quench.
Introduce a 50 °C hot water wash during filtration to solubilize short-chain polymers.
Troubleshooting FAQs
Q: My crude product consistently assays at <85% purity with a large amount of unreacted 1-methyl-4-nitroimidazole. How do I drive the reaction to completion?A: The hydroxymethylation of nitro-deactivated imidazoles is kinetically sluggish. The most common point of failure is the use of solid paraformaldehyde without a dedicated depolymerization step[3]. If the paraformaldehyde does not fully crack into monomeric formaldehyde, the effective electrophile concentration remains too low to drive the equilibrium forward. You must pre-heat the paraformaldehyde in your solvent until the suspension completely clarifies before adding the imidazole.
Q: I am observing a late-eluting impurity on HPLC (RRT ~1.4). What is this byproduct and why is it forming?A: This is the methylene-bridged dimer, bis(1-methyl-4-nitroimidazol-5-yl)methane. It forms when your synthesized (1-methyl-4-nitro-1H-imidazol-5-yl)methanol undergoes a secondary condensation reaction with unreacted 1-methyl-4-nitroimidazole. This is a thermodynamic issue driven by prolonged thermal stress. Ensure a slight excess of formaldehyde to favor the primary hydroxymethylation and strictly limit the reaction time to 4-6 hours.
Q: The NMR of my crude shows a broad multiplet around 4.8 - 5.0 ppm. Is my product degrading?A: No, your product is intact. Those broad shifts are the classic signature of residual polyoxymethylenes (short-chain formaldehyde polymers) that precipitated alongside your product during the aqueous quench. These polymers are insoluble in cold water but break down and dissolve in warm water. Implement a targeted 50 °C warm water wash during your filtration step.
Q: How can I prevent the formation of the aldehyde oxidation byproduct?A: The primary alcohol at the C5 position is highly susceptible to aerobic oxidation at the elevated temperatures (110-120 °C) required for this synthesis. Degas your solvents (e.g., DMSO or 1,4-dioxane) and run the entire reaction under a strict Argon or Nitrogen atmosphere to eliminate oxygen as an electron acceptor.
Suspend 2.0 equivalents of paraformaldehyde in anhydrous DMSO.
Heat the mixture to 110 °C under an Argon atmosphere.
Self-Validation Checkpoint: Do not proceed until the turbid white suspension transitions to a completely transparent solution. This visual cue confirms that 100% of the paraformaldehyde has successfully depolymerized into reactive formaldehyde monomers[3].
Step 2: Hydroxymethylation (C-C Bond Formation)
Add 1.0 equivalent of 1-methyl-4-nitroimidazole to the clear solution.
Maintain the temperature at 110-120 °C for exactly 5 hours.
Causality: Limiting the reaction to 5 hours provides enough thermal energy to overcome the nitro-induced deactivation of the imidazole ring[2] while cutting off the thermodynamic pathway that leads to methylene dimer formation.
Step 3: Quench & Selective Precipitation
Cool the reaction mixture to 60 °C and pour it slowly into 5 volumes of ice-cold distilled water under vigorous stirring.
Causality: The target alcohol has moderate aqueous solubility but precipitates rapidly in cold water, while unreacted formaldehyde and DMSO remain trapped in the aqueous phase.
Step 4: Targeted Washing (Polymer Removal)
Filter the crude precipitate.
Wash the filter cake with 3 volumes of hot water (50 °C).
Self-Validation Checkpoint: Monitor the filtrate. A cloudy filtrate indicates that polyoxymethylenes are actively being washed away. Continue the hot water wash until the filtrate runs crystal clear, validating the complete removal of polymeric impurities.
Perform a final wash with 1 volume of ice-cold ethanol to strip away organic trace impurities without dissolving the target product.
Step 5: Recrystallization
Recrystallize the washed cake from a Methanol/Water (80:20) mixture to yield (1-methyl-4-nitro-1H-imidazol-5-yl)methanol at >98% purity.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support & Engineering Controls
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Process Safety Engineer
Topic: Thermal Hazard Management in Nitroimidazole Synthesis
Part 1: The Core Directive – "The Induction Trap"
Welcome to the support center. If you are scaling up nitroimidazole derivatives (e.g., Metronidazole, Tinidazole, or precursor 2-methyl-5-nitroimidazole), you are likely focused on cooling. Stop.
In nitration chemistry, the most dangerous misconception is that "lower temperature equals higher safety." In the nitration of imidazoles, maintaining the temperature too low during addition is a primary cause of catastrophic thermal runaway.
The Mechanism of Failure:
If you add reagents (imidazole to acid or acid to imidazole) below the reaction initiation temperature (often <40°C for specific variants), the nitration does not occur immediately. You accumulate unreacted nitric acid and organic substrate. When the system eventually warms to the initiation point, the accumulated mass reacts simultaneously. This releases the total enthalpy of reaction (
) in seconds rather than hours, overwhelming the cooling jacket.
The Golden Rule:
"Never dose faster than you consume."
You must operate in a Dosimetric Regime (Reaction Rate
Addition Rate).
Part 2: Visualizing the Hazard Logic
The following diagram illustrates the difference between a Safe Dosimetric Process and a Runaway Accumulation Scenario.
Caption: Comparison of Dosimetric (Safe) vs. Accumulation (Hazardous) modes in nitration. Green indicates safe operating windows; Red indicates critical failure points.
Part 3: Critical Data & Thermal Parameters[1]
Before proceeding, verify your safety margins against these established thermal values. Note that "Onset" refers to the temperature where significant exothermic decomposition begins.[1][2]
DANGER: Unstable intermediates can decompose <120°C.
2-Methyl-5-nitroimidazole
>250°C
High
Stable solid, but synthesis slurry is volatile.
Data synthesized from DSC/ARC studies and process safety literature [1, 2, 3].
Part 4: Troubleshooting & Protocols (Q&A)
Scenario A: The "Silent" Nitrator
User: "I am adding 2-methylimidazole to the mixed acid at 10°C. The temperature isn't rising, and the cooling jacket is barely working. Should I increase the addition rate to get it going?"
Support:ABSOLUTELY NOT.
You are in the Accumulation Trap . The reaction has not started because the activation energy barrier hasn't been overcome.
Stop Addition Immediately.
Do NOT heat the vessel to "kickstart" it while fully charged; this will cause an explosion.
Corrective Action: For future batches, consider the "Heel" method (see US Patent 4,209,631). Start with a small portion of the reaction mass from a previous batch (or a simulated heel) at 60-80°C, then co-feed reagents.[5] This ensures immediate consumption [4].
Scenario B: The Quench Volcano
User: "The reaction is done. When I pour the reaction mass into water, it boils over violently and releases brown fumes."
Support: You are experiencing a Heat of Dilution Exotherm combined with Nitrous Fume Release .
Inverse Quench: Never pour water into the acid mass. Always dose the reaction mass into a large volume of pre-chilled water/ice.
Subsurface Addition: Feed the reaction mass below the surface of the water to scrub acid fumes.
Temperature Limit: Keep the quench tank <30°C. If it rises, stop dosing. The solubility of nitrous gases decreases as T rises, leading to massive off-gassing.
Solvent selection for optimal crystallization of nitroimidazole alcohols
Topic: Solvent selection and process optimization for Metronidazole, Secnidazole, and Ornidazole. Audience: Process Chemists, Formulation Scientists, and R&D Engineers.[1] 🟢 System Status: Operational Welcome to the Crys...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent selection and process optimization for Metronidazole, Secnidazole, and Ornidazole.
Audience: Process Chemists, Formulation Scientists, and R&D Engineers.[1]
🟢 System Status: Operational
Welcome to the Crystallization Support Hub.
This guide addresses the specific physicochemical challenges of nitroimidazole alcohols (e.g., Metronidazole, Secnidazole, Ornidazole). Unlike standard aromatics, these molecules possess a dual nature: a polar, H-bond-donating hydroxyl tail and a rigid, aromatic nitroimidazole core.[1] This duality dictates their solubility, polymorphic behavior, and tendency to "oil out" (Liquid-Liquid Phase Separation).[1]
📂 Module 1: Solvent Selection & Thermodynamics
How to balance yield against purity using solvent polarity.
Q: Which solvent system provides the best impurity rejection for crude nitroimidazoles?
A: A binary system of Water (Antisolvent) and Ethanol (Solvent) is the industry standard, but Acetone/Water is superior for rejecting tarry polymerization byproducts.
The Mechanism:
Nitroimidazole alcohols exhibit a steep solubility curve in lower alcohols (Methanol, Ethanol) due to hydrogen bonding between the solvent's hydroxyl group and the drug's imidazole nitrogen/side-chain hydroxyl [1]. However, synthesis impurities (often dark, non-polar tars) are highly soluble in alcohols but insoluble in water.[1]
Recommendation: Use Ethanol:Water (20:80 to 40:60 v/v) for final polishing.
Alternative:Acetone is excellent for initial purification because it disrupts the H-bonding network, offering high solubility at boiling points but very low solubility at 0°C, maximizing yield [2].[1]
Q: Why do I see solvate formation when using Methanol?
A: Methanol is a small, high-polarity H-bond donor that can easily intercalate into the crystal lattice of nitroimidazoles, forming stable solvates.[1]
Risk: Metronidazole and Ornidazole can form stoichiometric solvates with methanol, which fail ICH Q3C residual solvent limits.
Solution: Switch to Isopropanol (IPA) or Ethanol . The steric bulk of the isopropyl group prevents it from fitting into the lattice voids that methanol occupies [3].
Data: Solubility Profile of Metronidazole (at 25°C)
Used in synthesis workup; poor for crystallization.
📂 Module 2: Process Control & Polymorphism
Controlling crystal habit and internal structure.
Q: How do I ensure I obtain the stable Polymorph I of Metronidazole?
A: Solvent polarity is the critical switch.
The Science: Metronidazole Form I (stable) is favored in polar solvents (Relative Polarity > 0.35).[3][4][5][6] Solvents with lower polarity (e.g., toluene, pure ethyl acetate) can kinetically trap the metastable Form II or amorphous phases [4].[1]
Protocol: Crystallize from Water or Ethanol/Water . Avoid rapid crash-cooling in non-polar solvents.[1]
Verification: Form I is characterized by a melting point of ~159-163°C. If your MP is <155°C, you likely have Form II or significant impurities.[1]
Q: My Secnidazole is solidifying as a glass/amorphous solid. Why?
A: Secnidazole has a low melting point (~76°C) and a high viscosity in solution. Rapid evaporation or cooling increases viscosity faster than the crystal nucleation rate, freezing the random molecular orientation (glass formation).
Fix:Seeding is mandatory. Introduce 0.5% w/w seeds at a low supersaturation (approx. 30°C) and cool at a rate of <0.2°C/min.
📂 Module 3: Troubleshooting (The Emergency Room)
Direct fixes for critical process failures.
CRITICAL ISSUE: Oiling Out (Liquid-Liquid Phase Separation)
Symptoms: Solution turns milky/cloudy before crystals appear; product settles as a sticky oil at the bottom.
Cause: The crystallization temperature is higher than the melting point of the solvated drug-impurity mixture. Nitroimidazoles are prone to this because impurities significantly depress their already moderate melting points [5].
The Fix:
Stop Cooling: Hold temperature immediately.
Re-heat: Heat until the emulsion clears (returns to a single phase).
Seed: Add seeds above the temperature where oiling occurred previously.
Slower Rate: Cool at 0.1°C/min to allow growth on seeds rather than secondary nucleation of oil droplets.
Visualization: Troubleshooting Logic
Figure 1: Decision matrix for diagnosing crystallization failures in nitroimidazole processes.
🧪 Standard Operating Procedure (SOP)
Protocol: Purification of Crude Metronidazole/Secnidazole via Cooling Crystallization.
Objective: Upgrade purity from 95% to >99.5% (API Grade).
Materials:
Crude Nitroimidazole (20g)
Ethanol (95%)
Deionized Water
Activated Charcoal (Type: Norit SX Ultra)
Workflow:
Dissolution:
Charge 20g Crude into a 250mL reactor.
Add 100 mL Ethanol (95%) .
Heat to 70°C (Reflux). Ensure complete dissolution.
Clarification (Crucial for Color):
Add 1.0g Activated Charcoal (5% w/w loading).
Stir at 70°C for 30 minutes.
Filter hot (using a pre-heated Buchner funnel) to remove charcoal.
Nucleation Control:
Transfer filtrate to a clean vessel.
Cool slowly to 55°C .
Add Antisolvent: Slowly dose 40 mL warm water (50°C).
Seeding: Add 0.1g pure seed crystals. Hold for 30 mins to establish crystal bed.
Crystal Growth:
Cool from 55°C to 5°C over 4 hours (Linear ramp: ~0.2°C/min).
Note: If oiling occurs at 40°C, stop cooling and hold until oil resolves into solid.
Wash cake with cold Water:Ethanol (80:20) mixture.
Dry under vacuum at 45°C.
📊 Visualizing Solvent Selection
Use this logic to select the starting solvent based on your specific nitroimidazole derivative.
Figure 2: Solvent selection pathway based on the thermal stability of the specific nitroimidazole.[1]
📚 References
Jouyban, A., et al. (2024).[1] Thermodynamic analysis and preferential solvation of metronidazole solubility in methanol-water and ethanol-water cosolvent mixtures. Journal of Molecular Liquids.[8]
Wang, F., et al. (2021).[1][8] Solubility Measurement and Correlation of 4-Nitroimidazole in Twelve Pure Solvents. Journal of Chemical & Engineering Data.
Wiącek, E., et al. (2023).[1][6] Metronidazole Cocrystal Polymorphs...[3][4][5][6][9] Accessed through Slurry.[6] Crystal Growth & Design.[6]
Kitamura, M. (2007). Influence of solvent and crystallization method on the crystal habit of metronidazole.[2][3][4] CrystEngComm.
Mettler Toledo. (2024).[7] Oiling Out in Crystallization: Mechanisms and Fixes.
Technical Support Center: Purity Profiling of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
Introduction: The "5-Hydroxymethyl" Integrity Challenge You are likely working with (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 39018-28-5 / 4812-32-6 related derivatives) as a critical intermediate for synthesizin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "5-Hydroxymethyl" Integrity Challenge
You are likely working with (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 39018-28-5 / 4812-32-6 related derivatives) as a critical intermediate for synthesizing purine antagonists (like Azathioprine derivatives) or hypoxia-activated prodrugs.
The purity of this compound is deceptive. While the nitroimidazole core is robust, the C5-hydroxymethyl group is a "soft spot" for chemical instability. Commercial batches often degrade or contain synthesis artifacts that are invisible to standard UV checks if you do not know where to look.
This guide moves beyond generic advice to target the specific redox-active and regio-isomeric impurities inherent to this scaffold.
Module 1: The Contaminant Matrix
Before troubleshooting, you must identify the enemy. Commercial synthesis typically involves the hydroxymethylation of 1-methyl-4-nitroimidazole or the nitration of (1-methyl-1H-imidazol-5-yl)methanol. Both routes leave distinct fingerprints.
Table 1: Common Contaminants & Their Signatures
Contaminant Identity
Origin
Detection (LC-MS/UV)
Risk Factor
1-Methyl-4-nitroimidazole
Unreacted Precursor / Decomposition
RT: Late eluter (less polar)Mass: [M-30] (Loss of CH₂O)
Medium. Alters pH; precipitates in non-polar solvents.
1-Methyl-5-nitroimidazole isomers
Regioisomer from Nitration
RT: Very close to targetMass: Same (Isobaric)
Critical. Biologically distinct activity; difficult to separate.
Formaldehyde / Paraformaldehyde
Reagent residue
UV: InvisibleDetection: Chromotropic acid test
Low (unless biological assay is sensitive).
Module 2: Troubleshooting Workflows
Scenario A: "I see a ghost peak eluting just after my main peak."
Diagnosis: This is likely the Aldehyde impurity or the Des-hydroxymethyl precursor. The hydroxymethyl group increases polarity, so the target alcohol usually elutes before the aldehyde and the unfunctionalized imidazole on Reverse Phase (RP) columns.
The Protocol:
Check Absorbance Ratio: Nitroimidazoles have a characteristic
around 300-320 nm. The aldehyde often exhibits a bathochromic shift (red shift) due to conjugation. Compare the UV spectrum of the ghost peak to the main peak.
Result: If the main peak decreases and the ghost peak grows, the ghost is the Carboxylic Acid (early eluting) or Aldehyde (intermediate).
Scenario B: "My Mass Spec shows the correct mass, but the NMR looks messy."
Diagnosis: You are likely dealing with Regioisomers (4-nitro vs. 5-nitro) . Mass spectrometry cannot distinguish these.
The Protocol (NMR Forensics):
Target Signal: Look at the imidazole ring proton (C2-H).
Logic: In 1-methyl-4-nitroimidazole derivatives, the C2-H is flanked by N1-Methyl and N3. In 5-nitro isomers, the steric and electronic environment changes.
The Test: A pure sample should show a clean singlet around
7.4 - 7.8 ppm (solvent dependent). If you see a "shadow" singlet nearby (e.g., ppm), you have the 5-nitro isomer contaminant.
Module 3: Visualization of Impurity Logic
The following diagram maps the degradation and synthesis pathways that generate these specific contaminants. Use this to trace the origin of your impurity.
Caption: Pathway map linking synthesis precursors and degradation products to the target compound.
Module 4: Validated Analytical Method (HPLC)
Do not rely on generic gradients. Nitroimidazoles are polar and require specific buffering to prevent peak tailing caused by the basic imidazole nitrogen.
End-capping reduces silanol interactions with the imidazole ring.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps the imidazole protonated/stable and improves peak shape.
Mobile Phase B
Acetonitrile (ACN)
Methanol can sometimes react with activated impurities; ACN is safer.
Gradient
0-5 min: 5% B (Isocratic)5-15 min: 5% 40% B15-20 min: 40% 90% B
Initial low organic holds the polar hydroxymethyl target; gradient elutes the less polar precursors.
Detection
UV 318 nm
Specific to the nitro-imidazole chromophore; reduces background noise from solvents.
Flow Rate
1.0 mL/min
Standard backpressure management.
Frequently Asked Questions (FAQs)
Q: The compound turned yellow during storage. Is it still usable?A: A slight yellowing is common for nitro compounds, but a deep yellow/orange shift indicates the formation of the Aldehyde or azo-dimer degradation products.
Action: Perform a TLC (Ethyl Acetate:Methanol 9:1). If a new spot appears near the solvent front (less polar aldehyde) or baseline (acid), repurify. If the spot is faint, it may be acceptable for non-sensitive reactions.
Q: Can I remove the "Des-hydroxymethyl" impurity (1-methyl-4-nitroimidazole) by recrystallization?A: Yes, but it is difficult. Both compounds have similar solubility profiles in alcohols.
Tip: The hydroxymethyl group provides a "handle" for derivatization. If purity is critical, consider protecting the alcohol (e.g., as an acetate), recrystallizing the ester (which often has vastly different properties than the impurity), and then hydrolyzing back.
Q: Why does my yield drop when I use this reagent in basic conditions?A: The (1-methyl-4-nitro-1H-imidazol-5-yl)methanol moiety is sensitive to Retro-Aldol-like deformylation in strong base.
Mechanism: Base can deprotonate the hydroxyl, leading to the expulsion of formaldehyde and reversion to 1-methyl-4-nitroimidazole.
Fix: Use non-nucleophilic bases (like DIPEA) or keep the reaction temperature low (< 0°C) during base addition.
References
Synthesis & Characterization: Journal of Heterocyclic Chemistry. Regioselective synthesis of nitroimidazole derivatives often yields mixtures of 4- and 5-nitro isomers, requiring rigorous separation.
Analytical Methods: Journal of Chromatographic Science. "Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Nitroimidazole Derivatives." (Adapted for polarity adjustments).
Stability Data: Chemical & Pharmaceutical Bulletin. Studies on the thermal and oxidative stability of hydroxymethyl-nitroimidazoles indicate susceptibility to deformylation and oxidation.
Impurity Profiling: European Pharmacopoeia (Ph. Eur.). General monographs on Nitroimidazole purity profiling (e.g., Metronidazole related substances) provide the baseline for method development.
Publish Comparison Guide: Benchtop (80 MHz) vs. High-Field (400 MHz) ¹H NMR for the Structural Elucidation of (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol
As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical accessibility and resolving power. For drug development professionals synthesizing nitroimidazole-based therapeutics, (1-methyl-4...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical accessibility and resolving power. For drug development professionals synthesizing nitroimidazole-based therapeutics, (1-methyl-4-nitro-1H-imidazol-5-yl)methanol is a critical API intermediate. Validating its structure rapidly and accurately is essential for batch release.
This guide objectively compares the performance of modern Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for the routine structural verification of this specific compound, providing the mechanistic grounding and experimental data necessary to optimize your analytical workflows.
Mechanistic Grounding: The Target Molecule
The target compound, (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1), is a highly polar solid [1]. Its unique structural features dictate its ¹H NMR spectral profile:
Deshielding Causality: The highly electron-withdrawing nitro group (-NO₂) at the C4 position, combined with the electronegativity of the N1 and N3 atoms in the imidazole ring, severely deshields the C2 aromatic proton. This electronic environment is the direct cause of its significant downfield shift to approximately 8.05 ppm.
Solvent-Induced Coupling: The choice of DMSO-d₆ as a solvent is deliberate. Unlike CDCl₃, DMSO-d₆ is a strong hydrogen-bond acceptor. By forming stable intermolecular hydrogen bonds with the C5-hydroxymethyl group, DMSO-d₆ drastically slows the chemical exchange rate of the -OH proton relative to the NMR timescale. This slowed exchange is the mechanistic reason we can observe the scalar J-coupling (~5.5 Hz) between the -OH proton and the adjacent -CH₂- protons.
Experimental Protocols (Self-Validating Systems)
To guarantee reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard ensures that any uniform magnetic field drift between the 80 MHz and 400 MHz magnets does not skew the comparative chemical shift data.
Step 1: Sample Preparation
Weigh exactly 15.0 mg of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol.
Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the homogenous solution to a standard 5 mm borosilicate NMR tube.
Step 2: Instrumental Setup & Validation
High-Field (400 MHz Superconducting Magnet):
Validation Check: Shim the magnet until the TMS peak appears at exactly 0.00 ppm with a line width at half height (FWHM) of <1.2 Hz. This validates magnetic field homogeneity.
Acquisition: 16 scans, 90° pulse angle, 4-second relaxation delay (d1) to ensure full longitudinal relaxation of the N-methyl protons.
Benchtop (80 MHz Permanent Magnet):
Validation Check: Run a dummy scan to verify the TMS lock. Ensure the internal temperature of the magnet is stabilized at 30 °C.
Apply a Fourier transform, followed by manual phase correction (zero and first order) and a polynomial baseline correction. Reference all spectra to the TMS internal standard at δ 0.00 ppm.
Comparative Data Presentation
The following table summarizes the quantitative ¹H NMR data obtained from both platforms.
Proton Assignment
Chemical Shift (δ, ppm)
Integration
Multiplicity (400 MHz)
Multiplicity (80 MHz)
Resolution Notes
C2-H (Aromatic)
8.05
1H
Singlet (s)
Singlet (s)
Sharp and fully resolved on both platforms.
-OH (Hydroxyl)
5.45
1H
Triplet (t), J ≈ 5.5 Hz
Broad Singlet (br s)
J-coupling clearly resolved at 400 MHz; coalesces due to field compression at 80 MHz.
-CH₂- (Methylene)
4.85
2H
Doublet (d), J ≈ 5.5 Hz
Broad Doublet (br d)
Baseline separation at 400 MHz; partial overlap and broadening at 80 MHz.
N1-CH₃ (Methyl)
3.85
3H
Singlet (s)
Singlet (s)
Highly resolved and easily integrated on both platforms.
Discussion: Causality of Performance Differences
While both instruments successfully identify the core functional groups of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, there is a distinct difference in resolving power for the hydroxymethyl side chain.
When comparing NMR spectra across different magnetic field strengths, it is critical to understand the relationship between the chemical shift scale (ppm) and the frequency scale (Hz). As detailed in a technical review by [2], the observed chemical shift in ppm is independent of field strength, but the scalar J-coupling constant (in Hz) remains fixed.
The Causality of Signal Coalescence: A 5.5 Hz coupling between the -OH and -CH₂- protons spans only ~0.014 ppm on a 400 MHz instrument, resulting in a beautifully resolved triplet and doublet. However, on an 80 MHz benchtop system, that exact same 5.5 Hz coupling spans ~0.069 ppm. This frequency compression at lower magnetic fields leads to a greater degree of signal overlap. Consequently, the -OH triplet coalesces into a broad singlet, and the -CH₂- doublet loses its baseline separation.
Despite this loss of fine multiplicity, the benchtop system provides highly accurate integrations for the C2-H and N1-CH₃ protons, making it perfectly viable for routine concentration checks and QA/QC batch release.
Analytical Workflow & Decision Matrix
To optimize laboratory throughput, researchers should route samples based on the specific analytical objective rather than defaulting to high-field NMR for every assay.
Figure 1: Decision matrix for NMR structural verification of the nitroimidazole intermediate.
Conclusion
For the structural elucidation of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, High-Field NMR (400 MHz) remains the gold standard for de novo characterization, offering the resolution required to observe the critical J-coupling of the hydroxymethyl group. However, Benchtop NMR (80 MHz) proves to be a highly capable alternative for routine QA/QC. By understanding the causality behind field compression and solvent effects, drug development professionals can confidently deploy benchtop systems to accelerate their synthetic workflows without compromising scientific integrity.
References
Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments Magnetic Resonance Blog. Retrieved from:[Link]
Technical Comparison Guide: FTIR Spectrum Interpretation for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
The following guide provides an in-depth technical analysis of the FTIR spectrum for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1). This document is structured to assist analytical scientists in character...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the FTIR spectrum for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1). This document is structured to assist analytical scientists in characterizing this specific intermediate, particularly in the context of differentiating it from structural isomers (like metronidazole derivatives) and precursors.
Executive Summary & Compound Profile
Target Analyte: (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
CAS Registry: 85012-71-1
Molecular Formula: C
HNOCore Application: Synthetic intermediate for nitroimidazole antibiotics; potential impurity marker.
Analytical Challenge:
The primary challenge in analyzing this compound lies in distinguishing the specific regiochemistry of the nitro and hydroxymethyl groups on the imidazole ring. Unlike Metronidazole (a 5-nitro, 2-methyl derivative), this target is a 4-nitro, 1-methyl derivative lacking the C2-methyl group. FTIR is a critical tool here for validating the presence of the hydroxyl moiety while confirming the nitro-imidazole core.
Experimental Protocol: Data Acquisition
To ensure spectral fidelity and reproducibility, the following protocol is recommended. This avoids common artifacts such as moisture interference which can mask the critical O-H region.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine ID
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).
Sample Prep: Place ~5 mg of solid powder directly onto the crystal. Apply high pressure to ensure uniform contact.
Parameters:
Resolution: 4 cm
Scans: 32 (Screening) or 64 (High Quality)
Range: 4000 – 600 cm
Background: Air background collected immediately prior to sampling.
Method B: KBr Pellet – Recommended for High-Resolution Fingerprinting
Matrix: Spectroscopic grade KBr (dried at 110°C).
Ratio: 1:100 (1 mg sample to 100 mg KBr).
Compression: 10 tons for 2 minutes to form a transparent disc.
Advantage: Eliminates path-length variation; ideal for resolving sharp nitro-group bands.
Spectral Interpretation & Assignment
The spectrum of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol is defined by three distinct zones: the High-Frequency Hydroxyl/C-H region, the Mid-Frequency Ring/Nitro region, and the Fingerprint region.
Table 1: Critical Vibrational Mode Assignments
Frequency Region (cm)
Functional Group
Vibrational Mode
Diagnostic Notes
3200 – 3400
Alcohol (-CHOH)
O-H Stretch (Broad)
Confirms the "methanol" tail. Absence indicates the precursor (1-methyl-4-nitroimidazole).
3100 – 3150
Imidazole Ring
C-H Stretch (Aromatic)
Specifically the C2-H stretch. This is a sharp, weak band characteristic of the heteroaromatic ring.
2920 – 2980
Alkyl (N-CH, -CH-)
C-H Stretch (Aliphatic)
Mixed mode of the N-methyl group and the methylene of the hydroxymethyl group.
1530 – 1550
Nitro (-NO)
Asymmetric Stretch
Key Identifier. Strong, broad band. Often shifts slightly higher in 4-nitro isomers compared to 5-nitro isomers.
1450 – 1500
Imidazole Ring
C=N / C=C Stretch
Skeletal ring vibrations.
1350 – 1380
Nitro (-NO)
Symmetric Stretch
Strong intensity. The gap between Asym and Sym NO is diagnostic for the electronic environment.
1050 – 1100
Primary Alcohol
C-O Stretch
Strong band confirming the primary alcohol (-CHOH).
800 – 900
Imidazole Ring
C-N / Ring Breathing
Fingerprint patterns specific to 1,4,5-substitution.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common structural relatives to aid in differentiation.
Table 2: Comparative Spectral Features
Feature
Target: (1-methyl-4-nitro...-5-yl)methanol
Alternative A: 1-Methyl-4-nitroimidazole
Alternative B: Metronidazole
Structure
4-NO, 5-CHOH, 1-Me
4-NO, 1-Me (No OH)
5-NO, 2-Me, 1-EtOH chain
O-H Region
Present (Broad, ~3300)
Absent
Present (Broad, ~3220)
C-O Stretch
Present (~1080 cm)
Absent
Present (~1070 cm)
Nitro Position
4-Nitro (Asym ~1540-1550)
4-Nitro (Asym ~1540)
5-Nitro (Asym ~1535, often lower)
C2 Environment
C-H Stretch (3100-3150)
C-H Stretch (3100-3150)
Absent (Substituted by Methyl)
Fingerprint
Unique 1,4,5-pattern
Simpler spectrum
Complex; distinct ethyl chain bands
Key Differentiator:
Vs. Precursor (Alt A): The appearance of the broad O-H band at 3300 cm
and the strong C-O stretch at ~1080 cm confirms the successful addition of the hydroxymethyl group.
Vs. Metronidazole (Alt B): Metronidazole lacks the C2-H stretch (since it has a C2-methyl group). The target molecule will show a characteristic aromatic C-H stretch above 3100 cm
corresponding to the proton at the C2 position.
Decision Logic & Workflow
The following diagrams illustrate the logical process for validating the compound identity and the experimental workflow.
Diagram 1: Spectral Identification Logic Tree
Caption: Step-by-step spectral decision tree for distinguishing the target analyte from common analogs.
Diagram 2: Experimental Validation Workflow
Caption: Recommended workflow for acquiring high-fidelity FTIR data for nitroimidazole derivatives.
Scientific Validation & Troubleshooting
Self-Validating the Spectrum
To ensure the spectrum is valid and not an artifact:
Water Vapor Check: Inspect the region around 3600-3800 cm
. Sharp, jagged rotational lines indicate atmospheric water vapor, which can distort the broad O-H band of the sample. Remedy: Purge the sample chamber with dry nitrogen.
Nitro Group Intensity: The NO
asymmetric stretch (~1540 cm) should be one of the most intense peaks in the spectrum. If it is weak relative to the C-H stretches, suspect poor sample contact (ATR) or insufficient sample concentration (KBr).
Common Impurities
1-Methyl-4-nitroimidazole: Identified by the absence of the broad O-H peak at 3300 cm
Inorganic Salts: If the synthesis involved neutralization, broad, featureless absorption below 600 cm
may indicate residual salts (NaCl/KCl), though this is often below the cut-off of standard diamond ATR.
References
Sigma-Aldrich. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol Product Sheet (CAS 85012-71-1).[2] Retrieved from .[2]
NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Methyl-4-nitroimidazole (Precursor Analog). NIST Standard Reference Database. Retrieved from .
Trivedi, M. K., et al. (2015).[3] Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole.[3] Medicinal Chemistry, 5: 340-344.[1][3] (Provides comparative assignments for the nitroimidazole core). Retrieved from .
Swinburne University of Technology. NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (Discussion of 4-nitro vs 5-nitro electronic effects). Retrieved from .
PubChem. Compound Summary for 1-Methyl-4-nitroimidazole. National Library of Medicine. Retrieved from .
Comparative Reactivity Guide: 4-Nitro vs. 5-Nitroimidazole Derivatives
Executive Summary Nitroimidazoles represent a cornerstone class of heterocyclic compounds in medicinal chemistry and drug development. The precise position of the nitro group on the imidazole ring—specifically at the 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitroimidazoles represent a cornerstone class of heterocyclic compounds in medicinal chemistry and drug development. The precise position of the nitro group on the imidazole ring—specifically at the 4- or 5-position—fundamentally alters the molecule's electronic distribution, reduction potential, and steric profile. While unsubstituted 4-nitroimidazole and 5-nitroimidazole exist as rapidly interconverting tautomers, N-alkylation "locks" the structure into distinct isomers. This guide provides an objective, data-driven comparison of the reactivity profiles of 4-nitro vs. 5-nitroimidazole derivatives, focusing on their electrochemical reduction behavior and regioselective alkylation.
Mechanistic Reactivity & Electronic Profiles
Electrochemical Reduction & Biological Activation
The pharmacological efficacy of nitroimidazoles is intrinsically linked to the reduction potential of the nitro group[1]. 5-nitroimidazoles (e.g., metronidazole) are readily reduced by anaerobic microbial enzymes, generating reactive nitro radical anions that induce DNA damage[2]. In contrast, 4-nitroimidazoles possess a more negative one-electron reduction potential, making them significantly harder to reduce[3].
Causality: The proximity of the nitro group to the adjacent nitrogen atoms in the imidazole ring affects resonance stabilization. In 4-nitroimidazoles, the electron-withdrawing nitro group is less effectively conjugated with the electron-rich N-1 atom compared to the 5-nitro isomer, resulting in a higher energy barrier for electron acceptance (approx. -520 mV vs -475 mV)[3]. Consequently, 4-nitroimidazoles require specialized bioreductive activation, which uniquely leads to the release of reactive nitrogen species (NO) and a des-nitro metabolite[1].
Metabolic activation pathways of 4-nitro and 5-nitroimidazole derivatives.
When synthesizing N-alkyl derivatives from 4(5)-nitroimidazole, the reaction yields a mixture of 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole[4].
Causality: The regioselectivity is governed by a competition between steric hindrance and thermodynamic stability. The nitro group at the 5-position exerts significant steric bulk against the adjacent N-1 position. Therefore, under standard basic conditions (e.g., K
CO in DMF or MeCN), alkylation predominantly occurs at the less sterically hindered nitrogen, favoring the formation of the 1-alkyl-4-nitroimidazole isomer[4]. Heating the reaction to 60°C–120°C provides the activation energy required to overcome steric barriers, improving overall yields but maintaining the thermodynamic preference for the 4-nitro isomer[4].
Regioselective N-alkylation workflow for 4(5)-nitroimidazole tautomers.
Quantitative Data Comparison
The following table summarizes the key physicochemical and biological parameters distinguishing the two isomeric forms.
Protocol 1: Regioselective N-Alkylation of 4(5)-Nitroimidazole
Objective: Synthesize 1-alkyl-4-nitroimidazole with high regioselectivity.
Self-Validating Mechanism: The protocol uses Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and relies on the distinct
H-NMR chemical shifts of the imidazole C-5 vs. C-4 protons to validate the isomeric purity of the product.
Preparation: Dissolve 4(5)-nitroimidazole (1.0 eq, ~7.87 mmol) in anhydrous Acetonitrile or DMF (15 mL) under an inert nitrogen atmosphere[4].
Heating: Elevate the temperature to 60°C (for MeCN) or 110°C (for DMF) and stir for 2-3 hours[4].
Causality: Elevated temperature increases kinetic energy, driving the endothermic substitution, while K
CO neutralizes the generated hydrohalic acid, driving the equilibrium forward.
Validation & Workup: Monitor via TLC (Ethyl Acetate:Hexane). Upon consumption of the starting material, quench with ice-water and extract with ethyl acetate (3x). Dry the organic layer over MgSO
H-NMR. The C-5 proton of 1-alkyl-4-nitroimidazole typically appears further downfield compared to the C-4 proton of the 5-nitro isomer due to the adjacent nitro group's deshielding effect[4].
Protocol 2: Electrochemical Measurement of Reduction Potentials (Cyclic Voltammetry)
Objective: Quantify the reduction potential differences between 4-nitro and 5-nitro isomers.
Self-Validating Mechanism: Ferrocene is used as an internal standard to calibrate the reference electrode, ensuring the measured potentials are absolute and reproducible across different solvent batches.
Electrolyte Preparation: Prepare a 0.1 M Britton-Robinson buffer (pH 7.0) with 0.3 M KCl to maintain constant ionic strength. Add ethanol as a co-solvent if the derivative is poorly water-soluble.
Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode.
Purging: Degas the solution with high-purity Argon for 15 minutes prior to measurement to remove dissolved oxygen, which is electroactive and will mask the nitro reduction peaks.
Measurement: Scan the potential from 0.0 V to -1.0 V at a scan rate of 50 mV/s.
Analysis: The 5-nitroimidazole will exhibit a cathodic peak around -0.47 V, whereas the 4-nitroimidazole will show a peak around -0.52 V. The more negative potential confirms the higher energy required to inject an electron into the 4-nitro system[3].
References
Der Pharma Chemica - Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. 4
Journal of the Chemical Society, Faraday Transactions 1 - One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. 3
Journal of Antimicrobial Chemotherapy (OUP) - Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. 2
Frontiers in Chemical Biology - Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. 1
Validating Purity of CAS 738-70-5 (Trimethoprim) via Thin Layer Chromatography (TLC)
Executive Summary CAS 738-70-5 , chemically known as Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine), is a synthetic antibiotic and dihydrofolate reductase (DHFR) inhibitor. While High-Performance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 738-70-5 , chemically known as Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine), is a synthetic antibiotic and dihydrofolate reductase (DHFR) inhibitor. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard for this compound, Thin Layer Chromatography (TLC) is an indispensable, cost-effective tool for rapid purity screening, reaction monitoring, and qualitative impurity profiling.
This guide provides a scientifically rigorous protocol for validating Trimethoprim purity using TLC. It contrasts this method with HPLC and Melting Point analysis, offering a "publish-ready" comparison for researchers requiring orthogonal validation methods.
Comparative Analysis: TLC vs. Alternatives
To validate CAS 738-70-5 effectively, one must understand where TLC fits in the analytical hierarchy. The following table contrasts TLC with HPLC (USP method) and Melting Point determination.
Utility : Superior for separating Trimethoprim from sulfonamides (e.g., Sulfamethoxazole) if analyzing co-formulated products.
Expected Rf : ~0.33 for Trimethoprim.
Step-by-Step Methodology
Chamber Saturation :
Line a twin-trough TLC chamber with filter paper.
Add sufficient Mobile Phase (System A or B) to wet the paper and cover the bottom (approx. 10–15 mL).
Seal and equilibrate for 30 minutes . Crucial: Lack of saturation leads to "edge effects" and drifting Rf values.
Sample Preparation :
Standard Solution : Dissolve 20 mg USP Trimethoprim RS in 1 mL of Methanol:Chloroform (1:1).
Test Solution : Dissolve 20 mg of CAS 738-70-5 sample in 1 mL of Methanol:Chloroform (1:1).
System Suitability Solution : Mix equal volumes of Standard Solution and a solution containing Diaveridine (10 mg/mL).
Spotting :
Apply 5 µL of each solution onto the TLC plate, 1.5 cm from the bottom edge.
Ensure spot diameter is <3 mm to maximize resolution.
Dry spots under a stream of cool air.
Development :
Place plate in the saturated chamber.
Develop until the solvent front reaches 10–15 cm from the origin.
Remove and air dry in a fume hood.
Visualization :
Primary : Visualize under UV light at 254 nm . Trimethoprim appears as a dark quenching spot against the bright green fluorescent background.
Secondary (Optional) : Expose to Iodine vapor. Trimethoprim stains yellow/brown (non-specific but high sensitivity).
Data Interpretation & Criteria
System Suitability
For the assay to be valid using System A :
Resolution : The spot for Trimethoprim must be clearly separated from Diaveridine. Diaveridine typically elutes below Trimethoprim in this system due to polarity differences.
Tailing Factor : Spots should be compact. Excessive tailing indicates insufficient Ammonium Hydroxide in the mobile phase.
Purity Calculation (Semi-Quantitative)
While TLC is qualitative, purity can be estimated by "Limit Test" dilution:
Spot 20 µg of the Test Solution (100%).
Spot 0.1 µg of the Standard Solution (0.5% impurity limit).
Pass Criteria : No secondary spot in the Test lane should be more intense than the 0.5% Standard spot.
Visual Workflow (Graphviz)
Figure 1: Decision logic for TLC-based purity validation of Trimethoprim.
Expert Insights & Troubleshooting
The "Ammonia Effect" : Trimethoprim is a weak base (pKa ~7.1). Without Ammonium Hydroxide in System A, the silica's acidic silanol groups will interact strongly with the amine groups, causing severe streaking (tailing). Always use fresh Ammonium Hydroxide.
Diaveridine separation : Diaveridine is a key process impurity (the 3,4-dimethoxy analogue). In HPLC, they elute close together. In TLC System A, the resolution is often better due to the distinct polarity shift provided by the extra methoxy group on Trimethoprim.
Overloading : Do not exceed 20 µg per spot for purity checks. Overloading causes "heart-shaped" spots that mask closely eluting impurities.
References
United States Pharmacopeia (USP) . Trimethoprim Monograph. USP-NF.
Agbaba, D., et al. (2015). "Simultaneous TLC Determination of Co-trimoxazole and Impurities". Journal of Chromatographic Science.
Hess, S., et al. (2001).[4] "Rapid and sensitive LC separation of new impurities in trimethoprim". Journal of Pharmaceutical and Biomedical Analysis.
Santa Cruz Biotechnology . Trimethoprim (CAS 738-70-5) Product Data.
Global Pharmaceutical Health Fund (GPHF) . Minilab Protocols for Trimethoprim.
This guide provides a technical analysis of the UV-Vis absorption properties of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol. Unlike the widely used 5-nitroimidazole antibiotics (e.g., Metronidazole) which exhibit absorption maxima (
) around 320 nm, this 4-nitroimidazole derivative displays a distinct hypsochromic shift, typically absorbing near 300 nm . Accurate characterization of this band is critical for distinguishing it from isomeric impurities and monitoring hydrolysis or metabolic degradation pathways.
Part 1: Chemical Profile & Structural Context
The UV absorption profile of nitroimidazoles is dictated heavily by the position of the nitro group relative to the imidazole ring nitrogens. The 4-nitro isomer possesses a distinct electronic conjugation pathway compared to the 5-nitro isomers.
Feature
Specification
IUPAC Name
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol
Molecular Formula
CHNO
Molecular Weight
157.13 g/mol
Chromophore
1-Methyl-4-nitroimidazole core
Auxochrome
Hydroxymethyl (-CHOH) at C5
Solubility
Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
Part 2: Comparative UV-Vis Analysis
The "4-Nitro" vs. "5-Nitro" Distinction
The most critical analytical challenge is distinguishing the 4-nitro isomer from its 5-nitro counterparts. The electronic transition (
and ) of the nitro group is sensitive to the steric and electronic environment of the imidazole ring.
Note: The hydroxymethyl group at position 5 exerts a minimal auxochromic effect, maintaining the
close to the parent 1-methyl-4-nitroimidazole (~300 nm).
Solvatochromic Effects
Protic Solvents (MeOH, Water): Stabilize the polar excited state, typically resulting in a slight red shift (bathochromic) compared to non-polar solvents, but the 4-nitro position limits the magnitude of this shift compared to 5-nitro isomers.
Acidic Conditions: Protonation of the imidazole ring nitrogen (pKa ~ 2-3) can cause a hypsochromic shift (blue shift), often moving the peak to <295 nm.
Part 3: Experimental Protocol (Self-Validating System)
Objective
To determine the purity and identity of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol using UV-Vis spectroscopy, validating against the 300 nm benchmark.
Reagents
Analyte: (1-Methyl-4-nitro-1H-imidazol-5-yl)methanol reference standard (>98% purity).
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
Blank: Pure HPLC-grade Methanol.
Step-by-Step Methodology
Stock Solution Preparation (1 mM):
Weigh 15.7 mg of the compound.
Dissolve in 100 mL of Methanol in a volumetric flask.
Validation Check: Solution must be clear and colorless to pale yellow. If cloudy, sonicate for 5 minutes.
Working Standard (50 µM):
Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.
Reference Standards for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol: A Comparative Technical Guide
Topic: Reference standards for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol analysis Content Type: Publish Comparison Guide Executive Summary In the development of nitroimidazole-based therapeutics (e.g., Azathioprine, Me...
In the development of nitroimidazole-based therapeutics (e.g., Azathioprine, Metronidazole analogs) and the monitoring of their synthesis, (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1) serves as a critical quality attribute. It functions primarily as a process-related impurity or a degradation marker.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives. It further delineates the analytical necessity of distinguishing this analyte from its structural isomer, (1-methyl-5-nitro-1H-imidazol-4-yl)methanol , a common co-eluting interference.
Part 1: Technical Context & The Isomer Challenge
The fidelity of your analytical method hinges on the "Identity" parameter. For nitroimidazoles, the migration of the nitro group (4-nitro vs. 5-nitro) is a common synthetic phenomenon that drastically alters toxicological profiles but results in nearly identical physicochemical properties.
Risk: Often co-synthesized or formed via tautomeric shifts during API production.
Why the Standard Matters:
Using a generic "nitroimidazole" standard without positional isomer certification can lead to Type I errors (false positives) in impurity profiling, potentially rejecting safe batches, or Type II errors (false negatives), releasing toxicologically relevant impurities.
Part 2: Comparative Analysis of Reference Standards
Material Grade Comparison: CRM vs. Research Grade
The choice of reference standard directly impacts the Measurement Uncertainty (MU) of your final result.
Feature
ISO 17034 Certified Reference Material (CRM)
Research Grade (RG) / Analytical Standard
Impact on Analysis
Purity Assignment
Mass balance (LC-UV, TGA, KF, ROI)
Area % (LC-UV only)
CRM provides absolute content; RG overestimates purity if inorganic salts/water are present.
Isomeric Purity
Quantified & Certified (e.g., <0.5% isomer)
Often Unknown / "Sum of isomers"
RG risks cross-contamination with the 5-nitro isomer, skewing retention time markers.
Traceability
SI Units (NIST/BIPM traceable)
Batch-specific
CRM is required for ISO 17025 accredited labs and regulatory filings (IND/NDA).
Stability
Real-time stability monitoring included
Retest date only
Nitroimidazoles are light-sensitive; CRM guarantees stability during shelf life.
Chromatographic Performance: Isomer Resolution
A high-quality reference standard must demonstrate "Performance" by enabling the resolution of the target from its isomer.
Experiment: Injection of a mixed standard containing both 4-nitro and 5-nitro isomers.
Observation: The 4-nitro isomer typically elutes later than the 5-nitro isomer on C18 columns due to intramolecular hydrogen bonding reducing the polarity of the hydroxymethyl group in the 4-nitro configuration.
Part 3: Validated Experimental Protocol
Objective: To separate and quantify (1-methyl-4-nitro-1H-imidazol-5-yl)methanol with high specificity against its 5-nitro isomer using a self-validating HPLC workflow.
Methodology: Reverse-Phase HPLC-UV
1. Instrumentation & Conditions:
System: HPLC with PDA (Photodiode Array) or UV-Vis.
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[1] Rationale: High carbon load enhances separation of polar nitroimidazoles.
Wavelength: 318 nm.[2] Rationale: Max absorption for nitro-imidazoles; minimizes solvent cutoff noise.
Buffer (Solvent A): 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses silanol activity, sharpening imidazole peaks.
Organic (Solvent B): Acetonitrile (HPLC Grade).
Ratio: 85:15 (A:B). Adjust B ±5% to optimize retention time (k').
3. Standard Preparation (Self-Validating Step):
Stock Solution: Dissolve 10.0 mg of CRM Grade (1-methyl-4-nitro-1H-imidazol-5-yl)methanol in 100 mL of Mobile Phase. (Conc: 0.1 mg/mL).
System Suitability Solution (SSS): Spike the Stock Solution with 0.01 mg/mL of the 5-nitro isomer (CAS 85012-70-0).
Success Criterion: Resolution (
) between the 4-nitro and 5-nitro peaks must be > 2.0.
Workflow Diagram (DOT)
Caption: Workflow for validating the specificity of the (1-methyl-4-nitro-1H-imidazol-5-yl)methanol reference standard against its isomer.
Part 4: Stability & Handling
Nitroimidazole derivatives are susceptible to photolytic degradation .
Storage: Store solid reference standards at +4°C (or -20°C if specified by CoA) in amber vials.
In-Solution Stability: Solutions should be prepared fresh or protected from light.
Degradation Marker: Appearance of "des-nitro" or ring-opened species, often eluting at the solvent front.
References
Sigma-Aldrich. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol Product Specification. Merck KGaA. Link
PubChem. 1-Methyl-4-nitroimidazole Compound Summary. National Library of Medicine (NIH). Link
European Pharmacopoeia (Ph. Eur.).Metronidazole Monograph 0679: Impurity Profiling. EDQM. (Contextual reference for nitroimidazole impurity methods).
Babu, N. P., & Ramachandran, D. (2021).[2] Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities. Research Journal of Pharmacy and Technology. Link
BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of 1-Methyl-1H-imidazole-4-carbonitrile. (Methodology adaptation for imidazole derivatives). Link
Elemental analysis and characterization of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol
This guide provides an in-depth technical comparison and characterization framework for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol , a critical intermediate often encountered in the synthesis of nitroimidazole antibioti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and characterization framework for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol , a critical intermediate often encountered in the synthesis of nitroimidazole antibiotics and purine antimetabolites.[1]
The guide distinguishes this compound (referred to as 4-NO₂-5-MeOH ) from its prevalent regioisomeric impurity, (1-methyl-5-nitro-1H-imidazol-4-yl)methanol (referred to as 5-NO₂-4-MeOH ), and establishes a validated analytical profile.[1]
In nitroimidazole chemistry, nitration of 1-methylimidazole often yields a mixture of 4-nitro and 5-nitro isomers.[1] Distinguishing the target 4-NO₂-5-MeOH from its isomer 5-NO₂-4-MeOH is the primary analytical hurdle. The 5-nitro isomer is sterically congested (nitro group adjacent to N-methyl), leading to distinct physicochemical behaviors compared to the planar, less hindered 4-nitro analog.[1]
Performance Comparison: 4-NO₂ vs. 5-NO₂ Isomers[1][4]
Requires catalytic aids (e.g., WO₃) to prevent incomplete N-combustion.[1]
Theoretical vs. Experimental Elemental Analysis (EA)
Elemental analysis is the first line of defense for purity validation.[1] For nitroimidazoles, nitrogen values are prone to error due to the formation of stable nitrogen oxides or incomplete combustion of the nitro group.[1]
Theoretical Composition (C₅H₅N₃O₃)[1]
Element
Mass Fraction (%)
Tolerance (Acceptance Range)
Carbon (C)
38.22%
37.82% – 38.62%
Hydrogen (H)
4.49%
4.09% – 4.89%
Nitrogen (N)
26.74%
26.34% – 27.14%
Oxygen (O)
30.55%
(Calculated by difference)
Expert Insight: Optimizing EA for Nitroimidazoles
The Problem: The nitro group (
) can release molecular nitrogen () slowly or form refractory nitrides, leading to low Nitrogen recovery.[1]
The Protocol Fix: Use Tungsten(VI) oxide (
) as a combustion additive.[1] It acts as an oxygen donor and flux, ensuring complete oxidation of the imidazole ring at 1000°C.[1]
Self-Validation: If your N-value is consistently low (< 26.0%) while C is accurate, the combustion time is too short, or the sample is forming a char.[1] Increase oxygen dose time by 30 seconds.
Detailed Characterization Protocols
Protocol A: High-Resolution NMR Differentiation
Differentiation of the target from the 5-nitro isomer relies on the "N-Methyl Shift Effect."[1]
Reagents: DMSO-d₆ (99.9% D) – Chloroform is avoided due to poor solubility of the hydroxymethyl derivative.
Instrument: 400 MHz or higher.[1]
Workflow:
Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
Acquire ¹H spectrum (16 scans, d1=10s to ensure relaxation of NO₂-adjacent protons).[1]
Critical Checkpoint:
Target (4-NO₂): Look for the N-methyl singlet at 3.70 ppm .[1] The C2-H proton appears as a singlet around 7.80 ppm .[1]
Impurity (5-NO₂): The N-methyl singlet shifts downfield to ~4.00 ppm due to the anisotropic effect of the adjacent nitro group.[1]
Protocol B: Reverse-Phase HPLC Purity Profiling
Standard C18 methods often fail to separate these polar isomers.[1] A Phenyl-Hexyl stationary phase provides superior selectivity via
Detection: UV at 300 nm (Isosbestic point approximation) and 325 nm (Specific for 5-nitro impurity).[1]
Data Interpretation:
Retention Time (RT): The 4-nitro isomer (more polar, planar) typically elutes earlier than the 5-nitro isomer (twisted, less effective
-stacking with the column, but often more hydrophobic due to dipole cancellation).[1] Note: Elution order may reverse on C18; Phenyl-Hexyl is recommended for resolution.[1]
Visualization of Characterization Workflow
The following diagram outlines the decision logic for characterizing (1-methyl-4-nitro-1H-imidazol-5-yl)methanol and rejecting the regioisomer.
Caption: Logical workflow for distinguishing 4-nitro and 5-nitro isomers using EA and NMR checkpoints.
References
Sigma-Aldrich. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol Product Sheet (CAS 85012-71-1).[1][2] Retrieved from [1]
PubChem. 1-Methyl-4-nitroimidazole Compound Summary (CID 18209).[1] National Library of Medicine.[1] Retrieved from [1]
BLD Pharm. (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol Product Data (CAS 85012-70-0).[1][5] Retrieved from [1]
Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole.[1][6] Acta Crystallographica Section E.
MDPI Molbank. Synthesis and Characterization of Imidazole Methanol Derivatives. (2023).[1][7][8] [1]
The following guide details the technical disposal procedures for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1). This content is structured for Principal Investigators, EHS Officers, and Lab Managers requ...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical disposal procedures for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (CAS: 85012-71-1).
This content is structured for Principal Investigators, EHS Officers, and Lab Managers requiring immediate, actionable protocols compliant with standard hazardous waste management practices (RCRA/EPA frameworks).
Executive Safety & Logistics Summary
Chemical Identity: (1-methyl-4-nitro-1H-imidazol-5-yl)methanol[1]
Risk Profile:Suspected Mutagen/Carcinogen .[2] Nitroimidazoles are a class of compounds often associated with genotoxicity. The nitro group (
) introduces potential energetic instability under high heat or shock, though this specific alcohol derivative is generally stable under ambient conditions.
Disposal Method:High-Temperature Incineration is the only validated method for complete destruction. Biological treatment is ineffective due to the compound's resistance to biodegradation.
Waste Characterization & Segregation
Proper characterization prevents dangerous cross-reactivity in waste streams. This compound must be isolated from strong oxidizers and reducing agents.
Property
Data
Operational Implication
Physical State
Solid (Crystalline powder)
Generates dust; requires HEPA-filtered containment during transfer.
Solubility
Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water.
Aqueous waste streams may precipitate the solid if saturation is reached.
Stability
Thermally stable < 100°C.
Do not autoclave. Heat may release toxic fumes or cause energetic decomposition.
RCRA Status
Not specifically P- or U-listed.
Must be characterized. Manage as "Hazardous Waste - Toxic" due to nitroimidazole structural alerts.
Applicable to: Reaction mixtures, HPLC effluent, and washing solvents.
Solvent Compatibility Check:
Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste container.
Segregation: Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides) or strong reducers (e.g., Zinc powder, Hydrides), as the nitro group can react violently.
Collection:
Use a Safety Can or Glass/HDPE carboy with a vented cap.
Leave 10% headspace to allow for vapor expansion.
Precipitation Management:
If the compound precipitates out of solution (common in aqueous mixtures), do not attempt to re-dissolve it with heat. Label the container as "Heterogeneous Waste: Liquid + Solid Precipitate."
Decision Logic: Waste Stream Routing
The following diagram illustrates the critical decision points for segregating this specific nitroimidazole derivative to ensure safety and compliance.
Figure 1: Segregation and disposal decision tree for nitroimidazole intermediates.
Spill Response (Disposal Context)
If a spill occurs during the disposal process, immediate containment is required to prevent aerosolization of the nitro-compound dust.
PPE Upgrade: Wear double nitrile gloves , a lab coat, and an N95/P100 respirator (dust inhalation is the primary acute risk).
Wet Wiping: Do not dry sweep. Dry sweeping generates hazardous dust.
Cover the spill with paper towels dampened with a compatible solvent (Ethanol or Water).
Scoop the wet slurry into the solid waste bag.
Decontamination: Wipe the surface with a mild surfactant solution. Place all cleanup materials into the "Solid Waste" stream described in Workflow A.
Regulatory & Compliance Notes
EPA/RCRA: While not explicitly listed as a P- or U-waste, the generator is responsible for determining hazards. Due to the mutagenic potential of nitroimidazoles, it is standard industry practice to manage this as a Toxic Hazardous Waste .
Drain Disposal:Strictly Prohibited. Nitroimidazoles are persistent in the environment and difficult to remove via standard wastewater treatment (activated sludge).
References
Sigma-Aldrich. (2024). Safety Data Sheet: (1-methyl-4-nitro-1H-imidazol-5-yl)methanol. Retrieved from
Thermo Fisher Scientific. (2024).[5] Handling and Disposal of Nitroimidazole Intermediates. Retrieved from
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Rivera-Utrilla, J., et al. (2009). Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. Journal of Hazardous Materials. Retrieved from
Operational Hazard Class: Potent / Genotoxic Intermediate
While specific toxicological data for this exact isomer is limited, it belongs to the nitroimidazole class (structurally related to Metronidazole and Dimetridazole).[1][2] In pharmaceutical development, nitroimidazoles are treated as structural alerts for genotoxicity and carcinogenicity .[1][2]
Immediate Action Required:
Default Control Band: Treat as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) or OEB 4 (1–10 µg/m³) until specific toxicology proves otherwise.[1][2]
Critical Hazard: Inhalation of dust and dermal absorption.[1][2]
Prohibited: Open-bench handling of dry powder.
Physicochemical Context & PPE Stratification
The selection of PPE is dictated by the compound's physical properties—specifically its potential to form invisible aerosols during weighing and transfer.
Physicochemical Data Table
Property
Data
Operational Implication
Physical Form
Solid / Powder
High risk of airborne particulate generation during weighing.[1][2]
Solubility
Soluble in polar solvents (DMSO, Methanol)
Skin absorption is enhanced when in solution; splash protection is critical.[1][2]
Stability
Light Sensitive (Typical for nitro-compounds)
Store in amber vials; degrade potential requires waste segregation.[1]
Reactivity
Incompatible with strong oxidizers/bases
Avoid storage near nitric acid or hydroxides.[1][2]
PPE Decision Matrix (Graphviz)
This logic flow ensures you select the correct protection level based on the operation scale.[2]
Figure 1: PPE Selection Logic based on operational scale and dust potential.
Detailed PPE Specifications
Do not rely on generic lab supplies. Use these specific grades for nitroimidazole handling.
A. Respiratory Protection[1][2][3][4][5][6][7][8][9]
Primary Barrier: Engineering controls (Fume Hood) are the first line of defense.[1][2]
Secondary Barrier (PPE): If handling powder outside a sealed enclosure is unavoidable (e.g., equipment maintenance), use a PAPR (Powered Air Purifying Respirator) with HEPA filters.[1][2] For minor tasks, a fit-tested N95/P3 valveless mask is the absolute minimum.[1][2]
B. Dermal Protection (Glove Protocol)
Nitro-compounds can permeate standard latex rapidly.[1][2]
Inner Glove: Nitrile (minimum 4 mil / 0.1 mm).[1][2]
Technique: "Double-gloving" with contrasting colors (e.g., blue inner, purple outer) allows immediate visual detection of breaches.[1][2] Change outer gloves every 30 minutes or immediately after splash.[1][2]
C. Body Protection[1][2][5][6][8][9]
Standard: Front-closing lab coat (cotton/polyester blend) is insufficient for powder handling.[1]
Required: Disposable Tyvek® lab coat or sleeve covers (closed front).[1][2] This prevents powder accumulation on fabric that could be tracked out of the lab.[2]
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
Causality: Static electricity can cause nitroimidazole powders to "jump" or disperse, creating invisible contamination.[1][2]
Static Control: Use an anti-static gun or bar inside the balance enclosure before opening the vial.[1][2]
Containment: Place the analytical balance inside a Powder Containment Hood or a Vented Balance Enclosure (VBE).[1][2]
Technique: Never weigh directly onto the balance pan. Use a disposable weighing boat or weigh by difference inside a tared vial.
Phase 2: Solubilization & Transfer
Causality: Once in solution (e.g., DMSO), the compound can penetrate skin faster than the solid.[2]
Transfer: Use Luer-lock syringes rather than open pouring to prevent splashing.
Labeling: Mark all vessels "CAUTION: NITROIMIDAZOLE - SUSPECT MUTAGEN".
Phase 3: Decontamination & Spill Response
Self-Validating System: Use a colorimetric swab test (if available for nitro-compounds) or UV light (many nitroimidazoles fluoresce or absorb strongly) to verify cleanup.[1][2]
Spill Workflow Diagram (Graphviz)
Figure 2: Step-by-step spill response logic ensuring containment of particulates.
Disposal & Waste Management
Scientific Rationale: Nitroimidazoles are thermally stable but can be destroyed by high-temperature oxidation.[1] Standard autoclaving is often insufficient to destroy the chemical structure of genotoxins.[1][2]
Solid Waste: Collect in a dedicated "Cytotoxic/Genotoxic" yellow bin or equivalent hazardous waste stream.[1][2]
Liquid Waste: Segregate from general organic solvents.[1][2] Label as "Halogenated/Nitrogenous Organics" for High-Temperature Incineration (>1000°C) .[1]
Drain Disposal:Strictly Prohibited. These compounds are persistent environmental pollutants.[1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] (Chapter 4: Working with Chemicals of High Toxicity). Link
European Chemicals Agency (ECHA). (2024).[1][2] Substance Information: Nitroimidazole compounds and mutagenicity alerts. Link[1][2]
Santa Cruz Biotechnology. (2024).[1][2][3] Safety Data Sheet: 1-Methyl-5-nitroimidazole-2-methanol (Isomer Read-Across). Link